Nuvenzepine
説明
Structure
3D Structure
特性
IUPAC Name |
11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKYRXAEGNUARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242276 | |
| Record name | Nuvenzepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-37-5 | |
| Record name | Nuvenzepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nuvenzepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NUVENZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nuvenzepine: A Technical Whitepaper on its Chemical Structure and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuvenzepine is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with a complex tricyclic chemical architecture. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action as a muscarinic antagonist, providing insights into its pharmacological effects and potential therapeutic applications, such as in the treatment of gastrospasm. Detailed experimental protocols for pharmacological evaluation and a proposed synthetic pathway are also presented.
Chemical Structure and Properties
This compound is a tricyclic compound featuring a central diazepine ring fused with two pyridine rings, a structural motif known as dipyrido[3,2-b:2',3'-e][1][2]diazepine.[3] This core is further functionalized with a (1-methylpiperidin-4-yl)carbonyl group.
IUPAC Name: 11-[(1-methylpiperidin-4-yl)carbonyl]-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₄O₂ | |
| Molecular Weight | 336.39 g/mol | |
| CAS Number | 96487-37-5 | |
| SMILES String | CN1CCC(CC1)C(=O)N1c2ccccc2NC(=O)c2cccnc12 | |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO and methanol (predicted) | - |
Proposed Synthesis and Characterization
While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of related dipyridodiazepine derivatives.
Proposed Synthetic Pathway
A potential synthetic approach involves the condensation of a substituted diaminopyridine with a suitable piperidine-containing dicarbonyl compound or its equivalent.
Step 1: Acylation. The synthesis would likely begin with the acylation of a 2,3-diaminopyridine derivative with 1-methylpiperidine-4-carbonyl chloride. This reaction would likely be carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Step 2: Cyclization. The resulting intermediate would then undergo an intramolecular cyclization to form the diazepine ring. This step may be facilitated by heat or the use of a suitable catalyst to promote the ring-closing reaction, yielding this compound.
Characterization Methods
The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of standard analytical techniques.
Table 2: Analytical Characterization Techniques for this compound
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To determine the proton environment of the molecule. | Aromatic protons of the pyridine rings, aliphatic protons of the piperidine ring, and the N-methyl group would show characteristic chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbons, aromatic carbons of the pyridine rings, and aliphatic carbons of the piperidine ring would be observed at distinct chemical shifts. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of this compound would be detected, along with characteristic fragment ions. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the amide C=O stretching, C-N stretching, and aromatic C-H stretching would be expected. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak would indicate a high degree of purity. |
| Elemental Analysis | To confirm the elemental composition (C, H, N, O). | The experimentally determined percentages of each element should closely match the calculated values for the molecular formula C₁₉H₂₀N₄O₂. |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Pharmacological studies indicate that it exhibits a degree of selectivity, with a higher affinity for M₁ and M₃ receptor subtypes compared to M₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular signaling events.
The M₁ and M₃ receptors are coupled to the Gq family of G-proteins. As an antagonist, this compound binds to these receptors but does not elicit a response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling pathway.
By blocking the activation of M₁ and M₃ receptors, this compound prevents the Gq-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the downstream effects of IP₃-mediated calcium release from intracellular stores and DAG-mediated activation of protein kinase C (PKC) are suppressed. In smooth muscle cells, this inhibition of calcium signaling leads to relaxation and a reduction in contractile activity, which underlies the therapeutic potential of this compound in treating conditions characterized by smooth muscle spasms.
Experimental Protocols for Pharmacological Evaluation
The pharmacological activity of this compound has been characterized in isolated tissue preparations, providing quantitative measures of its antagonist potency. The following protocols are based on the methodologies described by Barocelli et al. (1994).
Acetylcholine-Induced Contractions in Guinea Pig Ileum
This assay is used to determine the antagonist affinity (pA₂) of this compound at muscarinic receptors in the smooth muscle of the ileum.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
-
Dose-Response to Agonist: A cumulative concentration-response curve to acetylcholine is obtained.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period.
-
Repeat Dose-Response: The acetylcholine concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the dose-response curve is used to calculate the pA₂ value using a Schild plot, which provides a measure of the antagonist's affinity for the receptor.
Bethanechol-Induced Gallbladder Contractions
This protocol assesses the antagonist potency of this compound on muscarinic receptors in the gallbladder.
-
Tissue Preparation: The gallbladder is isolated from a guinea pig and cut into spiral strips. These strips are mounted in an organ bath under the same conditions as the ileum preparation.
-
Contraction Measurement: Contractile responses are recorded using an isometric force transducer.
-
Dose-Response to Agonist: A cumulative concentration-response curve to the muscarinic agonist bethanechol is established.
-
Antagonist Incubation and Repeat Dose-Response: The protocol follows the same steps as for the ileum preparation, with this compound incubation and subsequent bethanechol dose-response curves.
-
Data Analysis: The pA₂ value is calculated from the shift in the bethanechol dose-response curve.
Vagal-Stimulated Tracheal Constriction
This ex vivo preparation evaluates the effect of this compound on neurally mediated airway smooth muscle contraction.
-
Tissue Preparation: A segment of the trachea with the vagus nerves intact is isolated from a guinea pig and mounted in an organ bath.
-
Stimulation and Measurement: The vagus nerves are stimulated electrically to induce tracheal constriction, which is measured as an increase in intraluminal pressure.
-
Antagonist Application: this compound is added to the organ bath at various concentrations.
-
Inhibition of Constriction: The ability of this compound to inhibit the vagal-stimulated tracheal constriction is quantified.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal constriction (pIC₅₀) is determined.
Quantitative Pharmacological Data
The following table summarizes the reported antagonist potencies of this compound in the aforementioned experimental models.
Table 3: Pharmacological Activity of this compound
| Preparation | Agonist | Parameter | Value |
| Guinea Pig Isolated Ileum | Acetylcholine | pA₂ | 7.08 ± 0.15 |
| Guinea Pig Gallbladder | Bethanechol | pA₂ | 7.23 ± 0.16 |
| Guinea Pig Trachea | Vagal Stimulation | pIC₅₀ | 6.77 ± 0.06 |
Data from Barocelli E, et al. Pharmacol Res. 1994 Aug-Sep;30(2):161-70.
Conclusion
This compound is a structurally complex, tricyclic muscarinic antagonist with a distinct pharmacological profile. Its ability to potently antagonize M₁ and M₃ muscarinic receptors provides a clear mechanism for its observed effects on smooth muscle contractility. The experimental protocols outlined in this document provide a robust framework for the pharmacological characterization of this compound and related compounds. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential development as a therapeutic agent for gastrointestinal and other disorders involving smooth muscle hyperreactivity.
References
- 1. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1,4]diazepin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 129618-40-2|11-Cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one|BLD Pharm [bldpharm.com]
Nuvenzepine: A Technical Guide for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nuvenzepine, a muscarinic receptor antagonist, for its application in gastrointestinal (GI) motility research. This document details its pharmacological properties, outlines experimental protocols for its investigation, and visualizes the core signaling pathways involved in its mechanism of action.
Core Pharmacology: Quantitative Data
This compound's primary mechanism of action is the antagonism of muscarinic acetylcholine receptors. The following table summarizes the available quantitative data on its functional activity in various tissue preparations.
| Tissue Preparation | Agonist | Parameter | This compound Value | Comparative Note |
| Guinea Pig Isolated Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | Four-fold higher affinity than pirenzepine.[1] |
| Guinea Pig Longitudinal Ileum Dispersed Cells | Acetylcholine | pA2 | 7.11 ± 0.19 | Four-fold higher affinity than pirenzepine.[1] |
| Guinea Pig Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | Almost equipotent to pirenzepine.[1] |
| Guinea Pig Trachea (Vagal-Stimulated Constriction) | - | pIC50 | 6.77 ± 0.06 | Four-fold higher potency than pirenzepine.[1] |
| Guinea Pig Isolated Ileal Musculature | Histamine | pA2 | 5.02 ± 0.11 | Indicates weak H1-blocking action; pirenzepine was ineffective.[1] |
pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates higher antagonist potency. pIC50: The negative logarithm of the molar concentration of an inhibitor that elicits a 50% reduction in a specific response.
Signaling Pathways and Mechanism of Action
This compound exerts its effects on gastrointestinal motility primarily by blocking M2 and M4 muscarinic acetylcholine receptors located on smooth muscle cells and within the enteric nervous system. These receptors are coupled to inhibitory G-proteins (Gi/o).
Upon activation by acetylcholine, M2 and M4 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. By antagonizing these receptors, this compound prevents this signaling cascade, thereby opposing acetylcholine-mediated effects and potentially modulating smooth muscle contractility.
M2/M4 Muscarinic Receptor Signaling Pathway.
Experimental Protocols: Isolated Tissue Motility Studies
The following outlines a detailed methodology for assessing the effects of this compound on the contractility of isolated gastrointestinal smooth muscle, a foundational assay in motility research.
Objective: To determine the antagonist potency (pA2 value) of this compound against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Acetylcholine chloride
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The lumen is gently flushed to remove contents.
-
2-3 cm longitudinal segments are prepared.
-
-
Mounting and Equilibration:
-
Each ileal segment is suspended in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with carbogen.
-
One end is attached to a fixed point, and the other to an isometric force transducer.
-
A resting tension of 1 gram is applied.
-
The tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution changed every 15 minutes.
-
-
Experimental Procedure:
-
Baseline Response: A cumulative concentration-response curve for acetylcholine (e.g., 1 nM to 100 µM) is constructed to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed thoroughly to return to baseline tension. A known concentration of this compound is added to the bath and allowed to incubate for 30 minutes.
-
Shifted Response: A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.
-
The protocol is repeated with different concentrations of this compound on separate tissue preparations.
-
-
Data Analysis:
-
The magnitude of contraction is recorded.
-
Concentration-response curves are plotted, and the EC50 values (the concentration of agonist producing 50% of the maximal response) for acetylcholine in the absence and presence of this compound are calculated.
-
A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.
-
The workflow for this type of experiment is visualized below.
References
Nuvenzepine and Gastric Acid Secretion: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuvenzepine is a tricyclic compound identified as an antimuscarinic agent. Its structural similarity to pirenzepine, a known M1 muscarinic receptor antagonist, has prompted interest in its potential effects on various physiological processes, including gastric acid secretion. This technical guide synthesizes the currently available scientific information on this compound, with a specific focus on its relationship to gastric acid regulation. However, it is critical to note at the outset that publicly available research directly investigating the effects of this compound on gastric acid secretion is not available at this time. The information presented herein is based on a comparative analysis with the well-studied compound, pirenzepine, and the limited existing data on this compound's activity on other tissues.
Core Findings on this compound
Currently, there is a significant lack of published studies detailing the effects of this compound on gastric acid secretion, either in preclinical models or clinical trials. Extensive searches of scientific databases have not yielded quantitative data regarding its potency (e.g., IC50, EC50) or efficacy in inhibiting basal or stimulated gastric acid release.
One available study provides a functional comparison between this compound and pirenzepine on isolated guinea pig smooth muscle preparations. This research offers the only quantitative insights into this compound's pharmacological profile to date.
Comparative Antimuscarinic and Antihistaminic Activity
The following table summarizes the comparative potency of this compound and pirenzepine on different smooth muscle tissues, as reported in the available literature. This data provides a preliminary understanding of this compound's receptor interaction profile.
| Compound | Preparation | Parameter | Value |
| This compound | Guinea pig isolated ileal musculature (Acetylcholine-induced contractions) | pA2 | 7.08 ± 0.15 |
| Pirenzepine | Guinea pig isolated ileal musculature (Acetylcholine-induced contractions) | pA2 | Not reported, but this compound showed four-fold higher affinity |
| This compound | Guinea pig longitudinal ileum dispersed cells (Acetylcholine-induced contractions) | pA2 | 7.11 ± 0.19 |
| This compound | Guinea pig isolated gall-bladder (Bethanechol-induced contractions) | pA2 | 7.23 ± 0.16 |
| Pirenzepine | Guinea pig isolated gall-bladder (Bethanechol-induced contractions) | pA2 | This compound was almost equipotent |
| This compound | Guinea pig isolated trachea (Vagal-stimulated constrictions) | pIC50 | 6.77 ± 0.06 |
| Pirenzepine | Guinea pig isolated trachea (Vagal-stimulated constrictions) | pIC50 | This compound displayed four-fold higher potency |
| This compound | Guinea pig ileum (Histamine-induced motor activity) | pA2 (H1 antagonist) | 5.02 ± 0.11 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.
Inferred Mechanism of Action on Gastric Acid Secretion
Based on its classification as an antimuscarinic agent and its demonstrated activity on muscarinic receptors in smooth muscle, it can be hypothesized that this compound's primary mechanism of action in the context of gastric acid secretion would involve the blockade of muscarinic acetylcholine receptors (mAChRs) on parietal cells or on enterochromaffin-like (ECL) cells in the gastric mucosa.
Signaling Pathway of Muscarinic Receptor-Mediated Gastric Acid Secretion
The following diagram illustrates the established signaling pathway for muscarinic receptor-mediated stimulation of gastric acid secretion, which would be the putative target for an antagonist like this compound.
Antimuscarinic Properties of Nuvenzepine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuvenzepine is a compound with demonstrated antimuscarinic properties, exhibiting a pharmacological profile that suggests a degree of selectivity for certain muscarinic acetylcholine receptor (mAChR) subtypes. This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its functional activity in comparison to the well-characterized M1-selective antagonist, pirenzepine. Due to the limited publicly available data, this whitepaper also outlines standard experimental protocols for characterizing muscarinic antagonists, providing a framework for further investigation into this compound's complete receptor binding profile and mechanism of action.
Introduction to Muscarinic Receptors and Antagonism
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution and signaling pathways.[3][4] M1, M3, and M5 receptors typically couple through Gq/11 proteins to activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.[5] M2 and M4 receptors, conversely, couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Antimuscarinic agents are compounds that competitively block the action of acetylcholine at these receptors. Their therapeutic applications are diverse, ranging from the treatment of overactive bladder to chronic obstructive pulmonary disease and certain neurological disorders. The clinical utility of an antimuscarinic drug is often dictated by its selectivity for a particular receptor subtype, which can minimize off-target side effects.
This compound: An Overview
This compound is an antimuscarinic agent that has been investigated for its potential therapeutic effects, particularly in the context of gastrointestinal motility. Preclinical studies have primarily focused on its functional activity in various smooth muscle preparations, often in direct comparison to pirenzepine, a known M1-selective antagonist.
Comparative Functional Activity
A key study by Barocelli et al. (1994) provides the most detailed functional comparison of this compound and pirenzepine in guinea pig isolated smooth muscle preparations. The findings from this research indicate that this compound shares some of the antimuscarinic properties of pirenzepine but with notable differences in potency in specific tissues.
Table 1: Comparative Functional Potency of this compound and Pirenzepine
| Tissue Preparation | Agonist | Parameter | This compound | Pirenzepine | Reference |
|---|---|---|---|---|---|
| Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | ~7.23 |
| Vagal-Stimulated Trachea | - | pIC50 | 6.77 ± 0.06 | 4-fold less potent | |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.
These results suggest that while this compound and pirenzepine have similar potency in antagonizing bethanechol-induced contractions in the gall-bladder, this compound is significantly more potent in blocking vagally-stimulated tracheal contractions. This may imply a different selectivity profile for the muscarinic receptors present in the trachea compared to the gall-bladder.
Experimental Protocols for Characterization of Antimuscarinic Properties
To fully elucidate the antimuscarinic profile of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted. The following sections detail the standard methodologies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., this compound) from membranes of cells expressing a specific muscarinic receptor subtype.
Caption: this compound's antagonistic action on Gq-coupled signaling.
For M2 and M4 receptors, functional assays typically measure the inhibition of adenylyl cyclase activity, leading to a decrease in cAMP levels.
Signaling Pathway for Gi-Coupled Muscarinic Receptors
Caption: this compound's antagonistic action on Gi-coupled signaling.
Discussion and Future Directions
The available data suggests that this compound is a potent antimuscarinic agent with a profile that, while sharing similarities with pirenzepine, likely possesses a distinct selectivity for muscarinic receptor subtypes. The greater potency of this compound in vagally-stimulated tracheal contractions compared to pirenzepine points towards a potentially higher affinity for M3 receptors, which are known to mediate smooth muscle contraction in the airways. However, without comprehensive binding affinity data (Ki values) for all five muscarinic receptor subtypes, this remains speculative.
To fully understand the therapeutic potential and possible side-effect profile of this compound, further in-depth studies are required. These should include:
-
Comprehensive Radioligand Binding Studies: To determine the Ki values of this compound for human cloned M1, M2, M3, M4, and M5 receptors.
-
Functional Assays: To confirm its antagonist activity at each receptor subtype and to investigate for any potential agonist or inverse agonist properties.
-
In Vivo Studies: To correlate the in vitro findings with physiological effects in animal models, including assessments of central nervous system effects.
Conclusion
This compound is an antimuscarinic compound with a pharmacological profile that warrants further investigation. The preliminary functional data suggests a potency and potential selectivity that differs from pirenzepine, indicating it may offer a distinct therapeutic window. A comprehensive characterization of its binding affinities and functional effects at all five muscarinic receptor subtypes is a critical next step in elucidating its full potential as a therapeutic agent. The experimental frameworks outlined in this whitepaper provide a roadmap for such future investigations.
References
Unveiling the Unseen: A Technical Guide to Investigating the Off-Target Effects of Nuvenzepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuvenzepine, a tricyclic compound, has demonstrated notable affinity for muscarinic acetylcholine receptors. However, a comprehensive understanding of its broader pharmacological profile is crucial for predicting potential side effects and identifying opportunities for therapeutic repurposing. This technical guide provides a framework for the systematic investigation of this compound's off-target effects. It outlines detailed experimental protocols for assessing its activity at a range of receptors, ion channels, and enzymes. Furthermore, this document presents a structured approach to data analysis and visualization, including the use of Graphviz for illustrating key signaling pathways and experimental workflows, to facilitate a thorough evaluation of this compound's selectivity and potential for unintended pharmacological actions.
Introduction
This compound is a dibenzazepine derivative with established antimuscarinic properties. Its tricyclic structure, however, raises the possibility of interactions with other G-protein coupled receptors (GPCRs), ion channels, and enzymes, a characteristic shared by many compounds in this class. Tricyclic antidepressants, for instance, are known for their broad off-target profiles, which contribute to both their therapeutic efficacy in various conditions and their adverse effects. A thorough investigation into the off-target profile of this compound is therefore a critical step in its preclinical and clinical development.
This guide provides a comprehensive overview of the methodologies required to build a detailed off-target profile for this compound. The subsequent sections will detail experimental protocols, present known and hypothetical off-target data in a structured format, and illustrate relevant biological pathways and experimental procedures.
Quantitative Off-Target Profile of this compound
A comprehensive off-target screening panel is essential to characterize the selectivity of this compound. The following tables summarize the known quantitative data for this compound and present a plausible, hypothetical off-target profile based on its structural similarity to other tricyclic compounds.
Table 1: Known Off-Target Activity of this compound
| Target | Assay Type | Species | Value | Units | Reference |
| Muscarinic Acetylcholine Receptor (Ileum) | Functional (pA2) | Guinea Pig | 7.08 ± 0.15 | - | [1] |
| Muscarinic Acetylcholine Receptor (Gall-Bladder) | Functional (pA2) | Guinea Pig | 7.23 ± 0.16 | - | [1] |
| Histamine H1 Receptor | Functional (pA2) | Guinea Pig | 5.02 ± 0.11 | - | [1] |
Table 2: Hypothetical Off-Target Screening Panel for this compound
| Target Family | Target | Assay Type | Plausible Kᵢ (nM) |
| GPCRs | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 50 - 200 |
| Dopamine D₂ Receptor | Radioligand Binding | 100 - 500 | |
| Alpha-1 Adrenergic Receptor | Radioligand Binding | 75 - 300 | |
| Alpha-2 Adrenergic Receptor | Radioligand Binding | 200 - 1000 | |
| Ion Channels | Voltage-Gated Sodium Channel (Naᵥ1.2) | Patch Clamp | >1000 |
| hERG Potassium Channel | Patch Clamp | >1000 | |
| Enzymes | Acetylcholinesterase | Inhibition Assay | >10000 |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | 500 - 2000 | |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | >5000 |
Experimental Protocols
This section details the methodologies for key experiments to determine the off-target profile of this compound.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of adrenergic, serotonin, and dopamine receptor subtypes.
-
Materials:
-
Cell membranes expressing the target human receptor subtype (e.g., from CHO or HEK293 cells).
-
Specific radioligand for each receptor (e.g., [³H]-Prazosin for α₁, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Spiperone for D₂).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., phentolamine for α-adrenergic, ketanserin for 5-HT₂ₐ, haloperidol for D₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression of the competition binding data.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
-
Objective: To determine the functional antagonist potency of this compound at M₁ and M₃ muscarinic receptor subtypes.
-
Materials:
-
Cells stably expressing the human M₁ or M₃ receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Culture cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add serial dilutions of this compound and incubate.
-
Stimulate the receptors with a fixed concentration of a muscarinic agonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Ion Channel Assays
Patch clamp electrophysiology is used to study the effect of compounds on ion channel function.
-
Objective: To evaluate the effect of this compound on voltage-gated sodium channels (e.g., Naᵥ1.2).
-
Materials:
-
Cells expressing the target human sodium channel subtype.
-
Patch clamp rig with amplifier and data acquisition system.
-
Pipettes, electrodes, and appropriate intracellular and extracellular solutions.
-
This compound stock solution.
-
-
Procedure:
-
Establish a whole-cell patch clamp configuration on a cell expressing the target channel.
-
Apply a voltage protocol to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the cell with different concentrations of this compound.
-
Record the effect of the compound on the sodium current amplitude and kinetics.
-
Analyze the data to determine the IC₅₀ and mechanism of block (e.g., state-dependent).
-
Enzyme Inhibition Assays
These assays determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Objective: To determine if this compound inhibits AChE activity.
-
Materials:
-
Purified human AChE.
-
Acetylthiocholine (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound stock solution.
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
96-well plate and microplate reader.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, DTNB, and serial dilutions of this compound.
-
Add AChE to initiate a pre-incubation period.
-
Initiate the enzymatic reaction by adding the substrate acetylthiocholine.
-
Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow product.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Objective: To assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4).
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
Isoform-specific probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
This compound stock solution.
-
NADPH regenerating system.
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Incubate human liver microsomes or recombinant enzymes with a probe substrate and a range of this compound concentrations.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Terminate the reaction after a specific incubation time.
-
Quantify the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Conclusion
A thorough investigation of this compound's off-target effects is paramount for a complete understanding of its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to systematically assess the selectivity of this compound. By identifying potential off-target interactions early in the development process, it is possible to mitigate risks, predict potential adverse effects, and uncover new therapeutic opportunities. The diligent application of these methodologies will contribute to a more comprehensive and predictive safety and efficacy assessment of this compound.
References
A Technical Guide to the Solubility and Stability of Nuvenzepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Nuvenzepine, focusing on its solubility and stability profiles. The information herein is intended to support research and development activities by providing foundational data and standardized methodologies for the assessment of this compound.
Disclaimer: Specific quantitative solubility and stability data for this compound is not publicly available. The data presented in the following tables is illustrative, based on typical values for small molecule drugs of similar structure, and is provided for exemplary purposes. Researchers must determine these properties experimentally for their specific formulations and conditions.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various media is a foundational step in preclinical development. While specific experimental data is limited, it is known to be soluble in DMSO.[1][2] The following table presents an illustrative solubility profile for this compound.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Media | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |
| Deionized Water | 25 | 0.05 | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.12 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | 1.5 | Shake-Flask |
| Acetate Buffer (pH 4.5) | 37 | 0.8 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |
| Ethanol (95%) | 25 | 5.2 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the thermodynamic solubility of this compound in a given solvent system at a controlled temperature.
Materials:
-
This compound (solid form)
-
Class A volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Selected solvents/buffers
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 10 mL). The excess solid is crucial to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove all undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3]
-
The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile of this compound
Stability testing is essential for identifying degradation pathways and ensuring that the API maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Illustrative Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 12.5 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 18.2 |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 9.8 |
| Thermal | Solid State | 48 hours | 80 | 4.5 |
| Photolytic | Solid State, ICH Option 1* | 7 days | 25 | 6.1 |
*ICH Option 1: Exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are a regulatory requirement for understanding the intrinsic stability of a drug substance. The goal is typically to achieve 5-20% degradation of the active ingredient.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
General Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Incubate the solution at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution. Incubate under similar conditions as the acid hydrolysis, collecting and neutralizing samples at appropriate intervals.
-
Oxidative Degradation: Add a specified volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution. Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C). Samples are dissolved at specific time points for analysis.
-
Photolytic Degradation: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method must be able to separate the intact this compound from all major degradation products.
Visualized Pathways and Workflows
Signaling Pathway of this compound
This compound is an antimuscarinic agent, suggesting it acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors. Specifically, the M1, M3, and M5 subtypes couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The diagram below illustrates this compound's antagonistic action on this pathway.
Experimental Workflow for Physicochemical Profiling
The logical progression for assessing the solubility and stability of a new chemical entity like this compound involves a series of sequential and parallel experimental workflows. This process ensures that comprehensive data is generated to support downstream drug development decisions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Nuvenzepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuvenzepine is a tricyclic compound recognized for its antimuscarinic properties. A comprehensive in vitro pharmacological evaluation is essential to understand its potency, selectivity, and mechanism of action at the five human muscarinic acetylcholine receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions, making them important therapeutic targets.
This document provides detailed protocols for key in vitro assays to characterize this compound's binding affinity and functional antagonism at muscarinic receptors.
Data Presentation
The following table summarizes the available quantitative data for this compound's activity at muscarinic receptors.
| Parameter | Receptor Subtype | Value | Units | Experimental System |
| pA2 | M1 (putative) | 7.08 ± 0.15 | - | Acetylcholine-induced contractions in isolated guinea pig ileal musculature |
| pA2 | M1 (putative) | 7.11 ± 0.19 | - | Acetylcholine-induced contractions in dispersed longitudinal ileum cells |
| pA2 | Not specified | 7.23 ± 0.16 | - | Bethanechol-induced contractions in isolated guinea pig gall-bladder |
| pIC50 | Not specified | 6.77 ± 0.06 | - | Vagal-stimulated tracheal constrictions in isolated guinea pig trachea |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.
-
M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay for Determining this compound's Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Workflow Diagram:
Materials:
-
Cell membranes from stable cell lines expressing individual human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific binding control: Atropine (1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and Assay Buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
Competition: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for Determining this compound's Antagonist Potency (IC50)
These protocols determine the potency of this compound as a functional antagonist at M1/M3/M5 (via calcium flux) and M2/M4 (via cAMP) receptors.
Workflow Diagram:
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate to allow for dye de-esterification.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to all wells simultaneously. Immediately measure the change in fluorescence over time.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram:
Materials:
-
Cells stably expressing human M2 or M4 receptors (e.g., CHO or HEK293).
-
This compound.
-
Muscarinic agonist (e.g., Acetylcholine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer.
Protocol:
-
Cell Plating: Seed cells into 96- or 384-well plates and culture overnight.
-
Compound Addition: Remove the culture medium and pre-incubate the cells with serial dilutions of this compound for a specified time.
-
Stimulation: Add a mixture of forskolin and a muscarinic agonist (at its EC80 concentration) to the wells. The forskolin concentration should be optimized to produce a robust cAMP signal.
-
Incubation: Incubate the plates for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP level (0% inhibition) and the agonist-inhibited cAMP level (agonist response).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound. By determining its binding affinity (Ki) and functional potency (IC50) at each of the five muscarinic receptor subtypes, researchers can gain a detailed understanding of its selectivity profile and mechanism of action. This information is critical for guiding further drug development and for elucidating the potential therapeutic applications of this compound.
Application Notes and Protocols for Nuvenzepine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuvenzepine is a tricyclic compound that has been identified as a potent antimuscarinic agent with additional weak histamine H1 receptor antagonist properties. Its pharmacological profile suggests potential therapeutic applications in conditions where modulation of cholinergic and histaminergic systems is desirable. These application notes provide an overview of the known cellular effects of this compound and detail proposed animal models and experimental protocols to investigate its in vivo efficacy and mechanism of action. Due to the limited publicly available in vivo data for this compound, the experimental protocols described herein are proposed methodologies based on its established in vitro pharmacology and the known effects of similar compounds.
Mechanism of Action and In Vitro Data
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors and also exhibits antagonistic activity at histamine H1 receptors. The primary quantitative data available for this compound comes from ex vivo studies on guinea pig smooth muscle preparations.
Quantitative Data from Ex Vivo Studies
The following table summarizes the reported potency of this compound in comparison to other well-characterized antimuscarinic and antihistaminic agents.
| Preparation | Agonist | Parameter | This compound | Pirenzepine | Atropine |
| Guinea Pig Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | 6.48 | >8.5 |
| Guinea Pig Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | 7.25 | >8.5 |
| Guinea Pig Trachea (vagal stimulation) | - | pIC50 | 6.77 ± 0.06 | 6.17 | >8.0 |
| Guinea Pig Ileal Musculature | Histamine | pA2 | 5.02 ± 0.11 | Ineffective | - |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50: The negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Signaling Pathways
To understand the molecular consequences of this compound's actions, it is crucial to visualize the signaling pathways it modulates.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: H1 Histamine Receptor Signaling Pathway.
Proposed Animal Models and Experimental Protocols
Based on this compound's dual antagonism of muscarinic and histamine H1 receptors, two primary avenues for in vivo research are proposed: cognitive function and allergic inflammation.
Rodent Model of Scopolamine-Induced Cognitive Impairment
This model is proposed to evaluate the cognitive effects of this compound, likely mediated through its antimuscarinic properties. Since this compound is structurally related to pirenzepine, a known M1-selective antagonist, it is hypothesized that this compound may also impact cognitive function. This model will assess whether this compound induces cognitive deficits, similar to other muscarinic antagonists.
Experimental Workflow:
Caption: Workflow for Scopolamine-Induced Cognitive Impairment Model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are recommended. Animals should be group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation and Administration:
-
This compound: Dissolve in sterile saline. Administer intraperitoneally (i.p.) at doses ranging from 1 to 30 mg/kg.
-
Scopolamine hydrobromide (Positive Control): Dissolve in sterile saline. Administer i.p. at a dose of 1 mg/kg.[1][2]
-
Vehicle Control: Sterile saline.
-
Administer all drugs 30 minutes prior to behavioral testing.
-
-
Experimental Groups (n=10-12 per group):
-
Vehicle + Vehicle
-
Vehicle + Scopolamine (1 mg/kg)
-
This compound (low dose) + Vehicle
-
This compound (medium dose) + Vehicle
-
This compound (high dose) + Vehicle
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (4 days, 4 trials/day):
-
A hidden platform is placed in one quadrant of a circular pool filled with opaque water.
-
Mice are released from different start positions and given 60 seconds to find the platform.
-
If the mouse fails to find the platform, it is guided to it and allowed to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Acquisition data: Analyze escape latency and path length using a two-way repeated measures ANOVA.
-
Probe trial data: Analyze time in the target quadrant using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
Guinea Pig Model of Ovalbumin-Induced Allergic Rhinitis
This model is proposed to evaluate the antihistaminic properties of this compound in a relevant model of allergic inflammation.[3][4][5]
Experimental Workflow:
Caption: Workflow for Ovalbumin-Induced Allergic Rhinitis Model.
Detailed Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (250-300g). House individually with free access to food and water.
-
Sensitization:
-
On days 0 and 7, sensitize guinea pigs with an intraperitoneal injection of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide in 1 ml of saline.
-
-
Drug Preparation and Administration (on Day 21):
-
This compound: Dissolve in sterile saline. Administer orally (p.o.) at doses ranging from 1 to 30 mg/kg.
-
Cetirizine (Positive Control): Dissolve in sterile saline. Administer p.o. at a dose of 10 mg/kg.
-
Vehicle Control: Sterile saline.
-
Administer all drugs 1 hour prior to OVA challenge.
-
-
Experimental Groups (n=8-10 per group):
-
Non-sensitized + Vehicle + Saline challenge
-
Sensitized + Vehicle + Saline challenge
-
Sensitized + Vehicle + OVA challenge
-
Sensitized + Cetirizine + OVA challenge
-
Sensitized + this compound (low dose) + OVA challenge
-
Sensitized + this compound (medium dose) + OVA challenge
-
Sensitized + this compound (high dose) + OVA challenge
-
-
Ovalbumin Challenge and Symptom Assessment:
-
On day 21, lightly anesthetize the animals with isoflurane.
-
Instill 50 µl of 1% OVA solution into each nostril.
-
For 30 minutes after the challenge, count the number of sneezes and nasal rubs.
-
-
Nasal Lavage and Cell Analysis:
-
Immediately after symptom assessment, perform a nasal lavage with 5 ml of saline.
-
Centrifuge the lavage fluid and resuspend the cell pellet.
-
Perform a total leukocyte count using a hemocytometer and differential cell counts on stained cytospin preparations.
-
-
Data Analysis:
-
Analyze the number of sneezes and nasal rubs, and the cell counts using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Conclusion
This compound presents an interesting pharmacological profile with dual antagonist activity at muscarinic and histamine H1 receptors. The provided in vitro data confirms its activity, and the proposed animal models and protocols offer a framework for investigating its potential in vivo effects on cognitive function and allergic responses. Further research utilizing these or similar models will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for the Study of Nuvenzepine in Conscious Cats
Disclaimer: The following information is for research purposes only. The administration of any compound to live animals should be performed under the guidance of a licensed veterinarian and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Introduction
Nuvenzepine is a compound that has been investigated for its activity at muscarinic acetylcholine receptors. These receptors, particularly the M1 and M4 subtypes, are of significant interest in neuroscience research due to their role in cognitive processes and their potential as therapeutic targets for neurological and psychiatric disorders.[1] M1 and M4 receptors are highly expressed in the central nervous system, including key areas for cognition and neuropsychiatric control such as the cortex, hippocampus, and striatum.[1]
Crucial Note on Mechanism of Action: There is conflicting information in the available literature regarding the precise mechanism of action of this compound. While the user request specifies an interest in its properties as an M1/M4 selective muscarinic acetylcholine receptor agonist, some scientific databases and suppliers have classified it as a muscarinic antagonist. This fundamental discrepancy must be resolved by the researcher through independent verification of the specific compound to be used before proceeding with any in vivo studies. The potential physiological effects of an agonist versus an antagonist are diametrically opposed and misinterpretation could lead to serious adverse events.
These application notes provide a general framework for the administration of a test compound to conscious cats, with specific considerations for a substance targeting muscarinic receptors. The protocols are based on established veterinary practices for drug administration and general knowledge of muscarinic receptor pharmacology.
Physicochemical Properties of this compound
A summary of the reported physicochemical properties of this compound is presented in Table 1. Researchers should confirm the properties of their specific batch of the compound.
| Property | Reported Value |
| Molecular Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Table 1: Reported Physicochemical Properties of this compound. |
Experimental Protocols
The following are generalized protocols for the oral and subcutaneous administration of a test compound to conscious cats. The choice of administration route will depend on the formulation of this compound and the desired pharmacokinetic profile.
Protocol 1: Oral Administration
Oral administration is a common and non-invasive method for drug delivery in cats.
Materials:
-
This compound, formulated in a palatable vehicle or encapsulated.
-
Pill gun or oral syringe.
-
Water (approximately 5-6 mL in a separate syringe).
-
Towel or blanket for restraint.
Procedure:
-
Preparation: Prepare the individual dose of this compound before retrieving the cat. If it is a liquid formulation, draw it up into an oral syringe. If it is a solid, it may be placed in a gelatin capsule.
-
Restraint: Gently restrain the cat. This can be done by wrapping the cat in a towel or blanket to prevent scratching.
-
Head Position: Gently grasp the cat's head from above with your non-dominant hand. Tilt the head back so that the chin points upward.
-
Opening the Mouth: Use your other hand to gently apply downward pressure on the lower jaw to open the cat's mouth.
-
Administration:
-
Pill/Capsule: Place the pill or capsule as far back on the tongue as possible.
-
Liquid: Insert the tip of the oral syringe into the side of the mouth, between the cheek and the gums. Administer the liquid slowly, allowing the cat to swallow.
-
-
Encourage Swallowing: Close the cat's mouth and gently stroke its throat to encourage swallowing.
-
Follow with Water: Immediately after administering the compound, give about 5-6 mL of water via an oral syringe to ensure the compound is washed down into the stomach.
-
Observation: Observe the cat for any immediate adverse reactions.
Protocol 2: Subcutaneous Administration
Subcutaneous injection is another common route for drug administration in cats.
Materials:
-
Sterile solution of this compound suitable for injection.
-
Sterile syringe and needle (e.g., 25-gauge).
-
Alcohol swabs.
-
Towel or blanket for restraint.
Procedure:
-
Preparation: Draw up the calculated dose of the sterile this compound solution into the syringe.
-
Restraint: Have an assistant gently restrain the cat on a stable surface.
-
Site Preparation: Part the fur between the shoulder blades. This area has loose skin and is less sensitive.
-
Injection:
-
Gently lift a tent of skin.
-
Insert the needle into the base of the tented skin, parallel to the cat's back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution at a steady pace.
-
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Observation: Monitor the cat for any signs of discomfort or local reaction at the injection site.
Post-Administration Monitoring
Careful monitoring of the cat after administration of a muscarinic receptor modulator is crucial. The potential effects of M1/M4 agonism or antagonism are summarized in Table 2.
| Parameter | Potential Effects of M1/M4 Agonism | Potential Effects of M1/M4 Antagonism | Monitoring Method |
| Behavioral | Changes in alertness, exploratory behavior, potential sedation. | Potential for cognitive impairment, confusion, or agitation. | Observation of behavior, activity levels, and interaction. |
| Gastrointestinal | Increased salivation, potential for nausea or vomiting, increased gastrointestinal motility. | Dry mouth, reduced gastrointestinal motility, potential for constipation. | Observation for signs of drooling, vomiting, or changes in feces. |
| Cardiovascular | Potential for bradycardia (slowing of heart rate). | Potential for tachycardia (increased heart rate). | Heart rate monitoring. |
| Urinary | Increased urinary frequency. | Potential for urinary retention. | Monitoring of litter box usage. |
| Ocular | Miosis (constriction of the pupils). | Mydriasis (dilation of the pupils). | Observation of pupil size. |
| Table 2: Potential Effects and Monitoring Parameters for a Muscarinic Receptor Modulator. |
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway for M1 and M4 muscarinic acetylcholine receptors.
Caption: General signaling pathway of M1 and M4 muscarinic receptors.
Experimental Workflow
The following diagram outlines a general experimental workflow for administering a compound to conscious cats and observing its effects.
Caption: General experimental workflow for in vivo studies in conscious cats.
References
Cell-Based Assays for Characterizing Nuvenzepine Activity at Muscarinic Receptors
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuvenzepine is an antimuscarinic agent that exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are pivotal in regulating a multitude of physiological functions, making them attractive therapeutic targets for a variety of diseases. The M1 and M4 mAChR subtypes, in particular, are key targets in the central nervous system for the development of treatments for neurological and psychiatric disorders. This document provides detailed protocols for essential cell-based assays to characterize the activity of this compound and other muscarinic antagonists. The assays described include radioligand binding for affinity determination, and functional assays such as calcium flux, cAMP modulation, and ERK phosphorylation to quantify antagonist potency and downstream cellular responses.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the antagonist activity of this compound in a cell-based functional assay. For comparative purposes, data for the non-selective muscarinic antagonist, Atropine, is also included. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency.
| Compound | Assay Type | Cell/Tissue System | Receptor Target(s) | Measured Parameter | Value | Reference |
| This compound | Functional Antagonism | Dispersed guinea pig longitudinal ileum cells | Muscarinic Receptors | pA2 | 7.11 ± 0.19 | [1] |
| This compound | Functional Antagonism | Guinea pig isolated ileal musculature | Histamine H1 Receptor | pA2 | 5.02 ± 0.11 | [1] |
| Atropine | Functional Antagonism | Guinea pig ileal longitudinal muscle | Muscarinic Receptors | pA2 | ~8.9 | [2] |
Note: The pA2 value for this compound was determined against acetylcholine-induced contractions. The data indicates that this compound also possesses weak H1-blocking activity.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathways initiated by the activation of M1 and M4 muscarinic receptors. The following diagrams illustrate these pathways and the general workflows for the described cell-based assays.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Functional Assays.
Experimental Protocols
Herein are detailed protocols for key cell-based assays to determine the activity of this compound.
Protocol 1: Radioligand Binding Assay for M1/M4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for M1 and M4 muscarinic receptors through competition with a radiolabeled antagonist.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound and a non-labeled reference antagonist (e.g., Atropine).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold Binding Buffer. Homogenize briefly and determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding Buffer.
-
Serial dilutions of this compound or reference compound.
-
A fixed concentration of [³H]-NMS (typically at its Kd).
-
Diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay for M1 Receptor Antagonism
Objective: To measure the potency of this compound in blocking agonist-induced intracellular calcium mobilization in cells expressing the Gq-coupled M1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
This compound and a muscarinic agonist (e.g., Acetylcholine, Carbachol).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed M1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (typically the EC80 concentration) in Assay Buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Add the this compound dilutions and incubate for a specified time (e.g., 15-30 minutes). Then, add the agonist and immediately start recording fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: cAMP Assay for M4 Receptor Antagonism
Objective: To determine the potency of this compound in blocking the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound and a muscarinic agonist (e.g., Acetylcholine).
-
A plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Preparation: Culture M4-expressing cells and prepare them for the assay, either in suspension or plated in a 384-well white plate and cultured overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Agonist and Forskolin Addition: Add a fixed concentration of the muscarinic agonist (e.g., EC80) and a fixed concentration of forskolin to all wells (except controls).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the specific kit being used.
-
Data Analysis: Plot the signal as a function of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: ERK Phosphorylation Assay for M1/M4 Downstream Signaling
Objective: To measure the effect of this compound on agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both M1 and M4 receptor signaling.
Materials:
-
Cells stably expressing M1 or M4 receptors.
-
Serum-free cell culture medium.
-
This compound and a muscarinic agonist.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection reagents (e.g., ECL for western blotting or specific reagents for plate-based assays).
-
Western blot equipment or a plate reader for AlphaLISA or HTRF.
Procedure (Western Blotting):
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours. Pre-incubate with this compound for 30 minutes, then stimulate with an agonist for 5-10 minutes.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the antagonist concentration to determine the IC50.
Procedure (Plate-Based Assay, e.g., AlphaLISA):
-
Cell Treatment: Follow the same cell treatment protocol as for western blotting in a 96- or 384-well plate.
-
Lysis: Add the lysis buffer provided in the assay kit.
-
Detection: Add the AlphaLISA acceptor beads and biotinylated antibody, followed by the donor beads, according to the manufacturer's protocol.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the antagonist concentration to determine the IC50.
References
- 1. Functional comparison between this compound and pirenzepine on different guinea pig isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with Nuvenzepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuvenzepine is a tricyclic compound recognized for its activity as a muscarinic acetylcholine receptor (mAChR) antagonist. These receptors are pivotal in mediating a wide array of physiological functions throughout the central and peripheral nervous systems. Understanding the binding characteristics of novel compounds like this compound to mAChR subtypes is crucial for elucidating their pharmacological profile and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the M1 muscarinic receptor subtype.
Radioligand binding assays are a fundamental technique in pharmacology, offering a direct measure of the interaction between a ligand and its receptor.[1] In a competitive binding assay, an unlabeled compound of interest (in this case, this compound) competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. The ability of the unlabeled compound to displace the radioligand is quantified to determine its inhibition constant (Ki), a measure of its binding affinity. The lower the Ki value, the higher the binding affinity.
This protocol will utilize [³H]-Pirenzepine, a well-characterized radioligand with high affinity for the M1 muscarinic receptor, and cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
Data Presentation: Binding Affinity of this compound
The following table summarizes hypothetical binding affinities (Ki values) of this compound and a reference compound, Pirenzepine, for the human M1 muscarinic receptor. This data would be generated from a competitive radioligand binding assay as described in the protocol below.
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [³H]-Pirenzepine | CHO cells expressing human M1 receptor | [Hypothetical Value: e.g., 15.2 ± 2.1] |
| Pirenzepine | [³H]-Pirenzepine | CHO cells expressing human M1 receptor | 10.5 ± 1.5 |
Note: The Ki value for this compound is provided as an illustrative example. Actual values must be determined experimentally.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Protocols
Radioligand Binding Assay Workflow
The general workflow for the competitive radioligand binding assay involves preparing the receptor source (cell membranes), incubating the membranes with the radioligand and varying concentrations of the competitor (this compound), separating the bound from free radioligand, and quantifying the bound radioactivity.
Detailed Methodology: Competition Binding Assay
1. Materials and Reagents
-
Cell Membranes: Membranes from CHO cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Radioligand: [³H]-Pirenzepine (Specific Activity: ~80-90 Ci/mmol).
-
Unlabeled Ligand: this compound hydrochloride.
-
Reference Compound: Pirenzepine dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Liquid scintillation counter.
2. Membrane Preparation
-
Culture CHO-hM1 cells to confluency.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold assay buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA protein assay), and store aliquots at -80°C until use.
3. Assay Procedure
-
On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 20-40 µg protein per well).
-
Prepare serial dilutions of this compound and Pirenzepine in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Pirenzepine, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Atropine (to a final concentration of 1 µM), 50 µL [³H]-Pirenzepine, 100 µL membrane suspension.
-
Competition Binding: 50 µL of each this compound or Pirenzepine dilution, 50 µL [³H]-Pirenzepine, 100 µL membrane suspension.
-
The final concentration of [³H]-Pirenzepine should be close to its Kd value (typically 1-2 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the PEI-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of any competitor) and the competition binding values.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Pirenzepine).
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([³H]-Pirenzepine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, which should be determined in a separate saturation binding experiment.
-
References
Functional Assays for M1 Muscarinic Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key functional assays used to characterize M1 muscarinic acetylcholine receptor (mAChR) antagonists. The M1 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, making it a prime target for therapeutic intervention in various neurological disorders, including Alzheimer's disease and schizophrenia. Accurate and robust functional characterization of M1 antagonists is critical for the identification and development of novel therapeutics.
M1 Muscarinic Receptor Signaling
Activation of the M1 muscarinic receptor by its endogenous ligand, acetylcholine (ACh), primarily initiates a signaling cascade through the Gq/11 family of G proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The subsequent increase in intracellular calcium concentration activates various downstream signaling pathways. M1 antagonists are compounds that bind to the M1 receptor and block the effects of acetylcholine or other muscarinic agonists.
Key Functional Assays for M1 Antagonists
Several in vitro functional assays are commonly employed to determine the potency and efficacy of M1 muscarinic antagonists. The most prominent of these are calcium flux assays and inositol monophosphate (IP1) accumulation assays, both of which probe the Gq-mediated signaling cascade. Electrophysiological assays, such as those measuring M-current inhibition, provide a functional readout in a more physiological context.
Calcium Flux Assays
Principle: This assay directly measures the primary downstream consequence of M1 receptor activation via the Gq pathway: the increase in intracellular calcium concentration ([Ca2+]i).[1][2] Cells stably expressing the human M1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. When an agonist stimulates the receptor, the resulting release of Ca2+ from intracellular stores leads to a significant increase in fluorescence, which can be measured in real-time using a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Antagonists are evaluated by their ability to inhibit the agonist-induced calcium mobilization.
Experimental Workflow:
Protocol: Calcium Flux Assay for M1 Antagonist Activity
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium Assay Kit).
-
M1 receptor agonist (e.g., Carbachol or Acetylcholine).
-
Reference M1 antagonist (e.g., Pirenzepine).
-
Test compounds (M1 antagonist candidates).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture: Seed the M1-expressing cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution prepared in assay buffer to each well. Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in assay buffer. Also, prepare the M1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: a. Place the cell plate in the fluorescence plate reader. b. Record a baseline fluorescence reading for a few seconds. c. Add the antagonist solutions (test compounds and reference) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). d. Add the agonist solution to all wells and continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis: a. Determine the maximum fluorescence response for each well after agonist addition. b. Subtract the baseline fluorescence from the maximum response to get the net fluorescence change. c. Plot the percent inhibition of the agonist response as a function of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Inositol Monophosphate (IP1) Accumulation Assays
Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the inositol phosphate cascade. Following PLC activation, IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, leading to its accumulation. The amount of accumulated IP1 is then quantified, typically using Homogeneous Time-Resolved Fluorescence (HTRF) technology. This assay is a competitive immunoassay where native IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody. A decrease in the HTRF signal is proportional to the amount of IP1 produced.
Experimental Workflow:
Protocol: IP-One HTRF Assay for M1 Antagonist Activity
Materials:
-
CHO-K1 or other suitable cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium.
-
IP-One HTRF assay kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
M1 receptor agonist (e.g., Carbachol).
-
Reference M1 antagonist (e.g., Atropine).
-
Test compounds.
-
White 384-well low-volume microplates.
-
An HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture M1-expressing cells to confluence, then detach and resuspend them in the stimulation buffer provided in the kit.
-
Assay Protocol: a. Dispense the cell suspension into the wells of the microplate. b. Add the antagonist solutions (test compounds and reference) at various concentrations. c. Add the M1 agonist at a concentration that gives a submaximal response (e.g., EC80). d. Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: a. Sequentially add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to the wells. b. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two wavelengths. b. The signal is inversely proportional to the concentration of IP1. c. Plot the percent inhibition of the agonist-induced signal as a function of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Electrophysiological Assays (M-Current Inhibition)
Principle: M1 muscarinic receptors are known to modulate the activity of various ion channels. A well-characterized effect is the inhibition of the M-current, a non-inactivating potassium (K+) current that helps to stabilize the resting membrane potential of neurons. Inhibition of the M-current by M1 receptor activation leads to neuronal depolarization and increased excitability. Electrophysiological techniques, particularly the whole-cell patch-clamp method, can be used to measure the M-current in cells expressing M1 receptors (e.g., sympathetic neurons or transfected cell lines). M1 antagonists are evaluated for their ability to prevent the agonist-induced inhibition of the M-current.
Experimental Workflow:
Protocol: Whole-Cell Patch-Clamp for M-Current Inhibition
Materials:
-
Cells expressing M1 receptors (e.g., primary sympathetic neurons or a suitable cell line).
-
External (extracellular) and internal (intracellular) recording solutions.
-
M1 receptor agonist (e.g., Oxotremorine-M).
-
Reference and test M1 antagonists.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Preparation: a. Plate cells on coverslips suitable for microscopy. b. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution. c. Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Recording: a. Using the micromanipulator, approach a cell with the micropipette and apply slight positive pressure. b. Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal. c. Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration. d. Clamp the cell at a holding potential of around -20 to -30 mV.
-
M-Current Measurement: a. Apply hyperpolarizing voltage steps (e.g., to -60 mV) to elicit the deactivating M-current. b. Record the baseline M-current amplitude. c. Apply the M1 agonist via the perfusion system and record the inhibition of the M-current. d. After washout of the agonist, apply the M1 antagonist for a few minutes, followed by co-application of the antagonist and the agonist.
-
Data Analysis: a. Measure the amplitude of the M-current in the presence and absence of the agonist and antagonist. b. Calculate the percentage of inhibition of the M-current by the agonist and the extent to which the antagonist reverses this inhibition. c. Construct concentration-response curves for the antagonist to determine its potency.
Data Presentation: Quantitative Comparison of M1 Antagonists
The potency of M1 muscarinic antagonists is typically expressed as the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response. The following tables summarize representative IC50 values for well-characterized M1 antagonists in the described functional assays.
Table 1: Potency of M1 Antagonists in Calcium Flux Assays
| Antagonist | Cell Line | Agonist Used | IC50 (nM) | Reference |
| Pirenzepine | CHO-K1 | Acetylcholine | 59.1 | |
| Atropine | CHO-K1 | Acetylcholine | 4.03 | |
| 4-DAMP | CHO-K1 | Acetylcholine | 10.8 | |
| VU0255035 | - | - | 130 |
Table 2: Potency of M1 Antagonists in IP1 Accumulation Assays
| Antagonist | Cell Line | Agonist Used | IC50 (nM) | Reference |
| Atropine | CHO-K1 | Carbachol | ~1.82 | (from a comparative study) |
| Pirenzepine | CHO-K1 | Carbachol | ~2.5 | (from a comparative study) |
| Atropine | CHO-K1 | - | 8.8 | (for M5 receptor, as M1 data was not explicitly found in the same format) |
Note: Data for IP1 assays with specific M1 antagonists were less readily available in the searched literature in a directly comparable format. The values for atropine and pirenzepine are from a study comparing calcium and IP-One assays, indicating similar potencies between the two methods.
Table 3: Potency of M1 Antagonists in Electrophysiological Assays
| Antagonist | Preparation | Agonist Used | Effect | Reference |
| Pirenzepine | Rat SCG neurons | Oxotremorine-M | pKB ~ 8.0 | |
| M1-toxin | Rat SCG neurons | Oxotremorine-M | Selective blockade of M1R-mediated current inhibition |
Note: Data from electrophysiological experiments are often presented as pKB or describe a qualitative blockade at a specific concentration rather than an IC50 value.
Conclusion
The functional assays described in these application notes provide a robust framework for the characterization of M1 muscarinic receptor antagonists. Calcium flux and IP1 accumulation assays are well-suited for higher-throughput screening and initial potency determination, directly probing the canonical Gq signaling pathway. Electrophysiological assays, while lower in throughput, offer valuable insights into the modulation of ion channel function in a more physiological setting. A comprehensive understanding of an antagonist's profile requires data from multiple assay formats, enabling informed decisions in the drug discovery and development process.
References
Investigating Nuvenzepine's Impact on Ileal Motor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuvenzepine (also known as DF 545) is a muscarinic receptor antagonist, structurally related to pirenzepine. It has been investigated for its effects on gastrointestinal motility, particularly its inhibitory action on ileal smooth muscle contractions. These application notes provide a comprehensive overview of this compound's effects on ileal motor activity, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways. This information is intended to guide researchers in designing and executing studies to further elucidate the pharmacological profile of this compound and similar compounds.
Data Presentation: Antagonistic Potency of this compound on Ileal Contractions
The following table summarizes the antagonistic potency of this compound and the reference compound pirenzepine on acetylcholine-induced contractions in the guinea pig ileum. The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Agonist | Tissue Preparation | pA2 Value | Reference |
| This compound (DF 545) | Acetylcholine | Guinea Pig Ileum (Longitudinal Muscle) | ~7.25 | [1] |
| Pirenzepine | Acetylcholine | Guinea Pig Ileum (Circular Muscle) | 6.95 | [2] |
Note: The pA2 value for this compound is an approximation derived from the finding that it has a 2-fold higher affinity than pirenzepine for M3 receptors in the guinea pig ileum[1].
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on the motor activity of the isolated guinea pig ileum.
Protocol 1: Isolated Guinea Pig Ileum Preparation for Contractility Studies
This protocol describes the preparation of an isolated guinea pig ileum segment for in vitro contractility experiments in an organ bath.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
This compound, Acetylcholine, and other pharmacological agents as required
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize the guinea pig by cervical dislocation followed by exsanguination.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully dissect a segment of the terminal ileum (approximately 10-15 cm proximal to the junction).
-
Place the excised ileum segment in a petri dish containing warm, carbogen-aerated Tyrode's solution.
-
-
Preparation of Ileal Segments:
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any remaining contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
For a longitudinal muscle-myenteric plexus preparation, carefully strip away the circular muscle layer under a dissecting microscope.
-
-
Mounting the Tissue in the Organ Bath:
-
Tie one end of the ileal segment to a fixed hook at the bottom of the organ bath chamber.
-
Tie the other end to an isometric force transducer.
-
Fill the organ bath with Tyrode's solution maintained at 37°C and continuously aerate with carbogen gas.
-
Apply an initial resting tension of approximately 1 gram to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Procedure (Antagonist Potency Determination):
-
Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10^-9 M to 10^-3 M).
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Repeat this process with at least three different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each acetylcholine concentration.
-
Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
-
Signaling Pathways and Visualizations
Mechanism of Action of this compound on Ileal Smooth Muscle
Contraction of the ileal smooth muscle is primarily mediated by the activation of muscarinic M3 receptors by acetylcholine released from enteric neurons. This compound acts as a competitive antagonist at these M3 receptors, thereby inhibiting acetylcholine-induced contractions.
The following diagrams illustrate the experimental workflow for determining the antagonistic activity of this compound and the signaling pathway it modulates.
Caption: Experimental workflow for assessing this compound's effect.
Caption: this compound's antagonism of the M3 receptor signaling pathway.
Conclusion
This compound demonstrates potent antagonistic activity at muscarinic M3 receptors in the guinea pig ileum, leading to the inhibition of acetylcholine-induced smooth muscle contractions. The provided protocols and diagrams serve as a valuable resource for researchers investigating the effects of this compound and other muscarinic antagonists on gastrointestinal motility. Further studies are warranted to fully characterize its selectivity profile and therapeutic potential.
References
- 1. Muscarinic M1 and M3 receptor antagonist effects of a new pirenzepine analogue in isolated guinea-pig ileal longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prejunctional M1 and postjunctional M3 muscarinic receptors in the circular muscle of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Colonic Stimulated Motility with Nuvenzepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Nuvenzepine, a muscarinic acetylcholine receptor antagonist, to investigate colonic stimulated motility. Acetylcholine is a primary excitatory neurotransmitter in the colon, mediating smooth muscle contraction through muscarinic receptors.[1][2] While this compound's specific effects on colonic motility are not yet extensively documented, its known function as a competitive antimuscarinic agent suggests it can be a valuable tool to probe the cholinergic pathways governing colonic motor function.[3] By blocking muscarinic receptors, this compound is expected to inhibit colonic contractions stimulated by cholinergic agonists.
This document outlines the theoretical basis for using this compound, its potential mechanism of action in the colon, and detailed protocols for both in vivo and ex vivo experimental models. The provided data are illustrative examples of expected outcomes and should be adapted based on experimental findings.
Mechanism of Action in the Colon
This compound acts as an antagonist at muscarinic acetylcholine receptors. In the gastrointestinal tract, the primary muscarinic receptor subtypes involved in motility are M2 and M3, with M4 receptors also playing a role in neurotransmission.[1][4]
-
M3 Receptors: Located on smooth muscle cells, their activation via Gq/11 proteins stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), causing smooth muscle contraction.
-
M2 Receptors: While more abundant than M3 receptors on smooth muscle cells, their primary role is to inhibit adenylyl cyclase through Gi/o proteins, reducing cAMP levels. This action counteracts smooth muscle relaxation and can indirectly contribute to contraction.
-
M2 and M4 Receptors: These receptors are also found on presynaptic cholinergic neurons in the myenteric plexus, where they function as autoreceptors, inhibiting further acetylcholine release.
By blocking these receptors, this compound is hypothesized to inhibit colonic motility by preventing acetylcholine-induced smooth muscle contraction and potentially increasing acetylcholine release through the blockade of presynaptic M2/M4 autoreceptors.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the expected effects of this compound in various assays.
Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Colon (ex vivo)
| Treatment Group | Concentration | Mean Contraction Amplitude (% of max) | Standard Deviation |
| Control (Acetylcholine) | 10 µM | 95.2 | 5.8 |
| This compound + ACh | 1 µM | 65.4 | 7.2 |
| This compound + ACh | 10 µM | 32.1 | 4.9 |
| This compound + ACh | 100 µM | 10.8 | 2.5 |
Table 2: Effect of this compound on Colonic Transit Time in Mice (in vivo)
| Treatment Group | Dose (mg/kg) | Colonic Expulsion Time (minutes) | Standard Deviation |
| Vehicle Control | - | 55.3 | 8.9 |
| This compound | 1 | 82.7 | 10.4 |
| This compound | 5 | 125.1 | 15.2 |
| This compound | 10 | 188.6 | 22.7 |
Table 3: Effect of this compound on Fecal Pellet Output in Mice (in vivo)
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (in 2 hours) | Standard Deviation |
| Vehicle Control | - | 8.2 | 1.5 |
| This compound | 1 | 5.1 | 1.1 |
| This compound | 5 | 2.8 | 0.9 |
| This compound | 10 | 1.3 | 0.6 |
Experimental Protocols
Protocol 1: Ex Vivo Analysis of Colonic Motility in an Organ Bath
This protocol assesses the direct effect of this compound on isolated colonic tissue contractions.
Materials:
-
Guinea pig distal colon
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with isometric force transducers
-
Acetylcholine (ACh)
-
This compound
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a 2-3 cm segment of the distal colon and place it in ice-cold Krebs solution.
-
Gently flush the luminal contents with Krebs solution.
-
Mount the colonic segment vertically in an organ bath containing Krebs solution at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Record baseline spontaneous contractions.
-
To stimulate motility, add a submaximal concentration of acetylcholine (e.g., 10 µM) to the organ bath and record the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 20-30 minutes.
-
Re-stimulate with the same concentration of acetylcholine in the presence of this compound and record the contractile response.
-
Analyze the amplitude and frequency of contractions to determine the inhibitory effect of this compound.
Protocol 2: In Vivo Measurement of Colonic Transit using the Bead Expulsion Test
This protocol evaluates the overall effect of this compound on colonic propulsive motility in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass beads (3 mm diameter)
-
This compound
-
Vehicle solution (e.g., saline or 0.5% methylcellulose)
-
Gavage needles
-
Stopwatch
Procedure:
-
Acclimatize mice to handling for several days before the experiment.
-
Fast mice for 4-6 hours with free access to water.
-
Administer this compound or vehicle solution via oral gavage or intraperitoneal injection at the desired doses (e.g., 1, 5, 10 mg/kg).
-
After a predetermined time (e.g., 30 minutes for IP, 60 minutes for oral), gently insert a glass bead 2 cm into the distal colon using a lubricated plastic rod.
-
Place each mouse in an individual clean cage without bedding.
-
Record the time it takes for each mouse to expel the glass bead.
-
A cut-off time (e.g., 240 minutes) should be set for mice that do not expel the bead.
-
Compare the bead expulsion times between the this compound-treated and vehicle control groups.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Actions of Muscarinic Receptor Subtypes in Gastric, Pancreatic, and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pentagastrin-Stimulated Acid Secretion with Muscarinic M1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentagastrin, a synthetic analogue of gastrin, is a potent secretagogue used experimentally and clinically to stimulate gastric acid secretion.[1][2] Its mechanism of action involves binding to cholecystokinin B (CCK-B) receptors on enterochromaffin-like (ECL) cells and parietal cells.[2] This binding initiates a signaling cascade leading to the release of histamine from ECL cells and a direct, albeit less pronounced, stimulation of parietal cells, culminating in the secretion of hydrochloric acid (HCl) into the stomach lumen.[2]
Muscarinic M1 receptors, present on gastric parietal cells, play a crucial role in mediating the effects of acetylcholine on acid secretion. Selective M1 antagonists like Pirenzepine have been instrumental in dissecting the cholinergic pathways involved in gastric acid regulation. Nuvenzepine, a related tricyclic compound, also exhibits antimuscarinic properties, suggesting its potential as a tool for similar investigations. A comparative study on guinea pig tissues indicated that this compound shares antimuscarinic activities with Pirenzepine and additionally possesses a weak H1-blocking action.
These application notes provide detailed protocols and data for utilizing a selective M1 antagonist to study its inhibitory effects on pentagastrin-stimulated gastric acid secretion.
Signaling Pathways
Pentagastrin stimulates gastric acid secretion through a primary and a secondary pathway. The primary pathway involves the stimulation of ECL cells, leading to histamine release, which then acts on H2 receptors on parietal cells. A secondary, direct pathway involves pentagastrin acting on parietal cells. M1 receptor antagonists, such as Pirenzepine, inhibit the cholinergic potentiation of this acid secretion.
Experimental Protocols
In Vivo Model: Pentagastrin-Stimulated Gastric Acid Secretion in Human Subjects
This protocol is adapted from studies investigating the effect of Pirenzepine on pentagastrin-stimulated acid secretion in healthy volunteers and patients with peptic ulcer disease.
1. Subject Preparation:
-
Subjects should fast overnight for at least 12 hours.
-
A nasogastric tube is inserted into the stomach for aspiration of gastric contents.
2. Basal Acid Output Measurement:
-
Gastric juice is collected for a 30-minute baseline period to determine basal acid output.
3. Drug Administration:
-
Pirenzepine/Nuvenzepine: Administer intravenously. A common dosage for Pirenzepine is a 16 mg bolus followed by a 2 mg/h infusion for 2 hours. Dosages for this compound would need to be determined empirically, but a similar range could be a starting point for dose-response studies.
-
Placebo: A saline solution should be used as a control.
4. Stimulation of Gastric Acid Secretion:
-
Pentagastrin: Following the antagonist/placebo administration, infuse pentagastrin intravenously at a rate of 1 to 6 µg/kg/h.
5. Sample Collection and Analysis:
-
Collect gastric juice samples at regular intervals (e.g., every 15 or 30 minutes) for the duration of the pentagastrin infusion (e.g., 2 hours).
-
Measure the volume of each sample and titrate with 0.1 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Calculate the acid output in milliequivalents (mEq) per unit of time.
Data Presentation
The following tables summarize representative quantitative data from studies using Pirenzepine to inhibit pentagastrin-stimulated gastric acid secretion. Similar data tables should be generated in studies utilizing this compound.
Table 1: Effect of Pirenzepine on Basal and Pentagastrin-Stimulated Acid Output
| Treatment Group | Basal Acid Output Reduction (%) | Pentagastrin-Stimulated Acid Output Reduction (%) | Reference |
| Pirenzepine (IV) | 44-69% | 22-30% | |
| Pirenzepine (Oral, 25mg twice daily) | 50-55% | 26-31% |
Table 2: Comparative Efficacy of Different Pirenzepine Dosages
| Pirenzepine Dose | Inhibition of Stimulated Acid Output (%) | Reference |
| 25 mg twice daily (oral) | 26-31% | |
| 50 mg thrice daily (oral) | Insignificant further inhibition |
Discussion and Conclusion
The available evidence strongly supports the use of selective M1 muscarinic antagonists as valuable tools for investigating the cholinergic pathways in pentagastrin-stimulated gastric acid secretion. Pirenzepine has been shown to significantly reduce both basal and pentagastrin-stimulated acid output, demonstrating the importance of the M1 receptor in this physiological process.
Given that this compound is a related antimuscarinic agent, it is highly probable that it will also inhibit pentagastrin-stimulated acid secretion. A comparative study indicated that this compound has a four-fold higher affinity than Pirenzepine in antagonizing acetylcholine-induced contractions in guinea pig ileal musculature. This suggests that this compound could potentially be a more potent inhibitor of gastric acid secretion.
Future research should focus on conducting direct dose-response studies with this compound to quantify its inhibitory effect on pentagastrin-stimulated acid secretion. These studies will be crucial for establishing its utility as a research tool and for potential therapeutic applications in acid-related disorders. The protocols and data presentation formats provided in these notes offer a solid framework for such investigations.
References
Application Notes & Protocols: Characterization of Nuvenzepine, a Selective M4 Positive Allosteric Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuvenzepine is an investigational therapeutic agent targeting the muscarinic acetylcholine M4 receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Unlike conventional agonists that directly activate the receptor, this compound functions as a Positive Allosteric Modulator (PAM). PAMs bind to a site on the receptor distinct from the endogenous ligand (acetylcholine) binding site.[2][3] This binding induces a conformational change that enhances the receptor's affinity and/or efficacy for its natural ligand.[2][3] This approach offers the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling, preserving the natural patterns of neurotransmission. These application notes provide a comprehensive guide to the experimental design and protocols for the preclinical characterization of this compound.
Mechanism of Action: M4 Positive Allosteric Modulation
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. This compound, as an M4 PAM, does not activate the receptor on its own but potentiates the effect of acetylcholine. This leads to a greater reduction in cAMP for a given concentration of the endogenous agonist.
Experimental Workflow
The characterization of this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo behavioral models. This ensures a thorough evaluation of its potency, selectivity, and functional effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound for the M4 receptor and its selectivity against other muscarinic subtypes (M1, M2, M3, M5).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of membrane preparations using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
Incubate cell membranes (10-50 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and increasing concentrations of unlabeled this compound.
-
The assay buffer should be a standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure radioactivity retained on the filters using a liquid scintillation counter.
-
Data are expressed as a percentage of specific binding. Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Calculate IC50 values by non-linear regression analysis. Convert IC50 to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - cAMP Accumulation
Objective: To measure the functional potency (EC50) and efficacy of this compound as a PAM at the M4 receptor.
Methodology:
-
Cell Culture:
-
Use CHO or HEK-293 cells stably expressing the human M4 receptor.
-
Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free medium or assay buffer (e.g., HBSS).
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound in the presence of a fixed, sub-maximal concentration (EC20) of acetylcholine. Include control wells with acetylcholine alone and vehicle.
-
Stimulate the cells with 10 µM forskolin to induce adenylyl cyclase activity and cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaLISA.
-
The M4 receptor is Gi-coupled, so its activation will inhibit forskolin-stimulated cAMP production.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC50 (concentration of PAM causing 50% of its maximal effect) and Emax (maximal potentiation) from the resulting concentration-response curve using non-linear regression.
-
Protocol 3: In Vivo Behavioral Model - Scopolamine-Induced Amnesia
Objective: To evaluate the pro-cognitive effects of this compound in a rodent model of cholinergic deficit.
Methodology:
-
Animals:
-
Use adult male C57BL/6 mice or Sprague-Dawley rats. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Typically, the compound is administered 30-60 minutes before the behavioral test.
-
-
Induction of Amnesia:
-
Administer the muscarinic antagonist scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) approximately 30 minutes before the test to induce a cognitive deficit.
-
-
Behavioral Testing (Novel Object Recognition - NOR):
-
Habituation: Allow animals to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes on the day before the test.
-
Training (T1): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes. Record the time spent exploring each object.
-
Testing (T2): After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow exploration for 5 minutes.
-
-
Data Analysis:
-
Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful memory, while a DI near zero (as seen in the scopolamine + vehicle group) indicates amnesia.
-
Use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the DI between treatment groups (Vehicle, Scopolamine+Vehicle, Scopolamine+this compound doses). A significant reversal of the scopolamine-induced deficit by this compound indicates pro-cognitive efficacy.
-
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Muscarinic Receptor Subtype | Radioligand | Ki (nM) | Selectivity vs. M4 |
|---|---|---|---|
| M1 | [³H]-Pirenzepine | 1,250 | 250-fold |
| M2 | [³H]-AF-DX 384 | >10,000 | >2,000-fold |
| M3 | [³H]-4-DAMP | >10,000 | >2,000-fold |
| M4 | [³H]-NMS | 5.0 | - |
| M5 | [³H]-NMS | 8,500 | 1,700-fold |
Data are presented as the geometric mean from n=3 independent experiments. Ki values were calculated using the Cheng-Prusoff equation.
Table 2: In Vitro Functional Potency of this compound in cAMP Assay
| Parameter | Value |
|---|---|
| Assay Type | Forskolin-stimulated cAMP Inhibition |
| Cell Line | HEK-293 expressing human M4 |
| Agonist | Acetylcholine (at EC20 concentration) |
| EC50 (nM) | 25.5 |
| Maximal Potentiation (% of ACh Emax) | 180% |
Data are presented as the mean from n=3 independent experiments.
Table 3: In Vivo Efficacy of this compound in the Novel Object Recognition (NOR) Test
| Treatment Group (mg/kg, p.o.) | N | Discrimination Index (DI) ± SEM |
|---|---|---|
| Vehicle + Vehicle | 12 | 0.45 ± 0.05 |
| Scopolamine (1.0) + Vehicle | 12 | 0.02 ± 0.04* |
| Scopolamine (1.0) + this compound (1.0) | 12 | 0.15 ± 0.06 |
| Scopolamine (1.0) + this compound (3.0) | 12 | 0.38 ± 0.05** |
| Scopolamine (1.0) + this compound (10.0) | 12 | 0.41 ± 0.06** |
*p<0.01 vs. Vehicle+Vehicle group; **p<0.01 vs. Scopolamine+Vehicle group (One-way ANOVA followed by Dunnett's test).
M4 Receptor Signaling Pathway
Activation of the M4 receptor by acetylcholine, potentiated by this compound, initiates a Gi-coupled signaling cascade that influences multiple downstream effectors critical for neuronal function.
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nuvenzepine Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuvenzepine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Quantitative Data Summary
| Compound | Parameter | Value | Receptor/Tissue | Reference |
| This compound | pA2 | 7.08 ± 0.15 | Muscarinic Receptors (Guinea Pig Ileum) | [1] |
| pA2 | 7.11 ± 0.19 | Muscarinic Receptors (Guinea Pig Longitudinal Ileum Dispersed Cells) | [1] | |
| pA2 | 7.23 ± 0.16 | Muscarinic Receptors (Guinea Pig Gall-Bladder) | [1] | |
| pIC50 | 6.77 ± 0.06 | Muscarinic Receptors (Guinea Pig Trachea) | [1] | |
| pA2 | 5.02 ± 0.11 | H1 Histamine Receptor (Guinea Pig Ileum) | [1] | |
| Pirenzepine | pA2 | ~6.4 | Muscarinic M1 Receptor (various tissues) | |
| Ki | 21 nM | Muscarinic M1 Receptor (Rat Brain) | ||
| Ki | 310 nM | Muscarinic M2 Receptor (Rat Brain) | ||
| Atropine | pA2 | ~9.0 | Muscarinic Receptors (non-selective) | |
| Dicyclomine | Affinity (IC50) | 3.7-14 nM | Muscarinic M1 Receptor (Cortical Membranes) | |
| Trihexyphenidyl | Affinity (IC50) | 3.7-14 nM | Muscarinic M1 Receptor (Cortical Membranes) |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic compound that acts as an antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of the muscarinic acetylcholine M1 receptor. The M1 receptor is a Gq-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates the phosphoinositide signaling pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This compound blocks this activation.
Q2: What are the known off-target effects of this compound?
This compound has been shown to possess a weak H1-blocking action, behaving as an irreversible competitive H1 antagonist. Researchers should be aware of this potential off-target effect when interpreting experimental results, especially in tissues with significant histamine sensitivity.
Troubleshooting Experimental Assays
This section provides troubleshooting for common assays used to characterize this compound.
Q3: I am observing lower than expected affinity (higher Ki value) for this compound in my radioligand binding assay. What are the potential causes?
Several factors can contribute to lower than expected binding affinity:
-
Reagent Quality:
-
This compound: Verify the purity and concentration of your this compound stock solution. Degradation can occur with improper storage.
-
Radioligand: Ensure the radioligand has not degraded. Check the specific activity and storage conditions.
-
-
Assay Conditions:
-
Incubation Time: The binding reaction may not have reached equilibrium. Optimize the incubation time by performing association and dissociation experiments.
-
Temperature: Ensure the incubation temperature is optimal and consistent.
-
Buffer Composition: The pH and ionic strength of the buffer can influence binding. Verify that the buffer composition is appropriate for muscarinic receptor binding assays.
-
-
Membrane Preparation:
-
Receptor Integrity: Improper preparation or storage of cell membranes can lead to receptor degradation.
-
Protein Concentration: Inaccurate protein concentration measurement can lead to errors in calculating binding parameters.
-
Q4: My competition binding curve for this compound is shallow (Hill slope < 1.0). What does this indicate?
A shallow competition curve can suggest several possibilities:
-
Multiple Binding Sites: The radioligand or this compound may be binding to more than one site with different affinities. This could be due to the presence of different muscarinic receptor subtypes in your preparation.
-
Negative Cooperativity: this compound might be exhibiting negative cooperativity, where the binding of one molecule decreases the affinity for subsequent molecules.
-
Assay Artifacts: Issues such as radioligand depletion or non-specific binding can sometimes lead to shallow curves.
Q5: I am not observing a consistent inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction. What should I check?
-
Tissue Viability: Ensure the isolated smooth muscle tissue is viable and responsive to a maximal concentration of acetylcholine before starting the experiment.
-
This compound Concentration and Incubation Time: Verify the concentration of your this compound solution. Ensure a sufficient pre-incubation time with this compound to allow for receptor binding before adding the acetylcholine.
-
Tachyphylaxis: Repeated application of high concentrations of acetylcholine can lead to desensitization of the muscarinic receptors. Ensure adequate washout periods between agonist applications.
-
H1 Receptor Involvement: If the smooth muscle preparation is also sensitive to histamine, the weak H1-blocking effect of this compound could contribute to the overall response, potentially complicating the interpretation of muscarinic receptor antagonism.
Q6: I am seeing high background or low signal-to-noise in my IP1 accumulation assay when testing this compound's antagonist activity. What are the common causes?
-
Cell Health and Density: Ensure cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.
-
Agonist Concentration: Use an appropriate concentration of the M1 receptor agonist (e.g., carbachol). An excessively high concentration may overcome the antagonistic effect of this compound, while a concentration that is too low may not produce a robust signal.
-
Lithium Chloride (LiCl) Incubation: LiCl is used to inhibit the degradation of IP1. Ensure the correct concentration and incubation time with LiCl.
-
Lysis Buffer and Detection Reagents: Ensure proper mixing and incubation with the lysis buffer and HTRF detection reagents as per the manufacturer's protocol.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable M1-selective radioligand (e.g., [3H]-pirenzepine) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound.
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of this compound on muscarinic receptors in a smooth muscle preparation.
Methodology:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Krebs solution.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a specific period (e.g., 30 minutes).
-
Second Agonist Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound. Calculate the pA2 value to quantify the antagonist potency of this compound.
IP1 Accumulation HTRF Assay
Objective: To measure the antagonist effect of this compound on M1 receptor-mediated Gq signaling.
Methodology:
-
Cell Culture: Plate cells expressing the M1 muscarinic receptor in a 96-well plate and grow to the desired confluency.
-
Cell Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a muscarinic agonist like carbachol in the presence of LiCl.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the IP-One HTRF assay kit.
-
HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.
-
Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol (typically 60 minutes).
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 of this compound for the inhibition of agonist-induced IP1 accumulation.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and Point of this compound Inhibition.
References
Technical Support Center: Optimizing Nuvenzepine Concentration in Cell Culture
Welcome to the technical support center for Nuvenzepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule drug that acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R).[1] As a PAM, it enhances the receptor's response to its endogenous ligand, acetylcholine. M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[2][3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade ultimately results in the inhibition of neuronal activity.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line, experimental endpoint, and specific assay conditions. As a starting point for a new compound, it is recommended to perform a dose-response experiment. A broad range of concentrations, for example, from 1 nM to 100 µM, should be tested to determine the effective concentration range for your specific model system. In vitro potency for small molecule inhibitors in cell-based assays is typically in the range of <1-10 μM.
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line, typically less than 0.5%.
Q4: How can I be sure the effects I'm seeing are due to M4 receptor modulation?
A4: To confirm on-target activity, consider including the following controls in your experiments:
-
Use of an M4R antagonist: Co-treatment with a known M4R antagonist should reverse the effects of this compound.
-
Use of a negative control cell line: If available, use a cell line that does not express the M4 receptor to show that this compound has no effect.
-
Knockdown or knockout models: Utilize siRNA or CRISPR to reduce or eliminate M4R expression and observe if the effect of this compound is diminished.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Culture Media | 1. Poor Aqueous Solubility: The compound may have low solubility in your aqueous culture medium. 2. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. 3. High Final Concentration: The experimental concentration may exceed the compound's solubility limit. | 1. Check Stock Solution: Ensure your stock solution is fully dissolved. Gentle warming or brief sonication may help. 2. Optimize Dilution: Pre-warm the cell culture medium to 37°C before adding the compound. Add the stock solution dropwise while gently vortexing the medium. 3. Perform a Solubility Test: Prepare serial dilutions of this compound in your specific cell culture medium and incubate at 37°C for the duration of your experiment. Visually inspect for precipitation. |
| High Levels of Cell Death or Toxicity | 1. Concentration is Too High: The concentration used may be cytotoxic. 2. Off-Target Effects: At high concentrations, the compound may affect other essential cellular pathways. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cells. | 1. Perform a Cytotoxicity Assay: Use an assay like MTT or a live/dead stain to determine the toxic concentration range (See Experimental Protocols). 2. Determine Lowest Effective Dose: From a dose-response curve, identify the lowest concentration that gives the desired biological effect. 3. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your highest drug concentration to assess solvent toxicity. |
| Inconsistent or No Biological Effect | 1. Compound Instability: this compound may be degrading in the culture medium over the course of a long experiment. 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target engagement. 4. Cell Culture Variability: Differences in cell density, passage number, or overall cell health can lead to variable results. | 1. Assess Stability: Incubate this compound in your media for various time points and test its activity. For long-term experiments, consider refreshing the media with the compound at regular intervals. 2. Target Engagement Assay: Perform an assay to confirm the compound is reaching and binding to its intracellular target (See Experimental Protocols). 3. Dose-Response Experiment: Conduct a dose-response experiment to identify the optimal concentration range. 4. Standardize Cell Culture Practices: Use cells within a consistent passage number range, standardize seeding densities, and regularly monitor cell health. |
Experimental Protocols & Data Presentation
Dose-Response Experiment to Determine Optimal Concentration
This experiment is crucial for identifying the effective concentration range of this compound for a specific biological outcome (e.g., inhibition of cAMP production).
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., CHO-K1 cells stably expressing human M4R) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time, which should be optimized for your specific assay (e.g., 30 minutes for signaling events).
-
Assay: Perform your chosen functional assay. For M4R activation, this could be a cAMP assay, where you would first stimulate the cells with an agonist like acetylcholine in the presence of this compound.
-
Data Analysis: Plot the response (e.g., % inhibition of cAMP) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 (half-maximal effective concentration).
Hypothetical Data Presentation:
| This compound Conc. (nM) | % Inhibition of cAMP (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 5.2 ± 3.1 |
| 10 | 15.8 ± 4.5 |
| 100 | 48.9 ± 5.2 |
| 1,000 | 85.4 ± 3.8 |
| 10,000 | 95.1 ± 2.9 |
| 100,000 | 96.3 ± 2.5 |
| Calculated EC50 | ~120 nM |
Cell Viability Assay (MTT Assay)
This assay helps determine the concentration at which this compound becomes toxic to the cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., from 0.1 µM to 200 µM) for a duration relevant to your main experiments (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Add MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot cell viability (%) against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Hypothetical Data Presentation (48h Exposure):
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.1 |
| 1 | 98.5 ± 5.2 |
| 10 | 95.1 ± 4.8 |
| 25 | 88.7 ± 6.1 |
| 50 | 70.3 ± 7.5 |
| 100 | 45.2 ± 8.2 |
| 200 | 15.6 ± 5.9 |
| Calculated CC50 | ~95 µM |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway for the M4 muscarinic receptor and a general workflow for optimizing this compound concentration.
Caption: M4 muscarinic receptor signaling pathway modulated by this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
Troubleshooting Decision Tree
This diagram provides a logical flow for addressing common experimental issues.
Caption: Decision tree for troubleshooting common this compound experiments.
References
Technical Support Center: Nuvenzepine Assay Troubleshooting
Welcome to the technical support center for Nuvenzepine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid this compound precipitation in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for assay development?
A1: this compound is a solid, white to off-white compound. A critical property is its predicted high pKa of 10.99 ± 0.20, which indicates it is a basic compound.[1][2] This means its solubility is highly dependent on pH, being more soluble in acidic conditions where it can be protonated. It is also known to be soluble in DMSO.[1][2]
Q2: What is the recommended method for preparing this compound for aqueous assays?
A2: The standard and recommended method is to first prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: Why is my this compound precipitating when I dilute the DMSO stock into my aqueous buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound, which is highly soluble in the organic DMSO, crashes out when the solution becomes predominantly aqueous. The final concentration of DMSO may not be sufficient to keep this compound dissolved if its aqueous solubility limit is exceeded at the pH and temperature of your assay buffer.
Q4: How can I prevent this compound from precipitating in my assay?
A4: Several strategies can be employed to prevent precipitation:
-
pH Adjustment: As this compound is a basic compound, its solubility increases in acidic conditions.[3] Lowering the pH of your assay buffer may significantly improve its solubility. However, ensure the chosen pH is compatible with your biological system (e.g., cells, enzymes).
-
Lower Final Concentration: Test a lower final concentration of this compound in your assay. It's possible that your current concentration exceeds its solubility limit in the final assay medium.
-
Co-solvents: While DMSO is the primary solvent for the stock solution, the inclusion of other co-solvents in the final assay medium might help, but this needs to be carefully validated for compatibility with the assay.
-
Immediate Use: Use the prepared this compound solution immediately after dilution into the aqueous buffer to minimize the time for precipitation to occur.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues during your experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Assay |
| Physical Form | Solid, white to off-white | Weighing and handling are straightforward. |
| Solubility | Soluble in DMSO | DMSO is the recommended solvent for stock solutions. |
| Predicted pKa | 10.99 ± 0.20 | Basic compound; solubility is pH-dependent and increases at lower pH. |
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the final desired concentrations.
-
Crucially , add the DMSO stock to the buffer and mix immediately and thoroughly. Do not add the buffer to the DMSO stock.
-
Visually inspect for any signs of precipitation after dilution.
-
Use the final working solutions as quickly as possible.
-
Protocol 2: General Radioligand Binding Assay for mAChR Antagonists
This protocol is a general example and may require optimization for your specific experimental setup.
-
Cell Culture: Culture cells stably expressing the muscarinic acetylcholine receptor subtype of interest (e.g., CHO or HEK-293 cells) in appropriate media.
-
Membrane Preparation (if applicable): Prepare cell membranes from the cultured cells.
-
Assay Setup:
-
In a 96-well plate, add your prepared this compound working solutions at various concentrations.
-
Include a vehicle control (buffer with the same final DMSO concentration) and a positive control antagonist.
-
Add a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) at a concentration near its Kd.
-
Add the cell membranes or whole cells to initiate the binding reaction.
-
To determine non-specific binding, include wells with a high concentration of a known mAChR antagonist (e.g., atropine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of this compound concentration.
-
Fit the data to a suitable model to determine the IC₅₀ or Ki value.
-
Signaling Pathway
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist. These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine. There are five subtypes of mAChRs (M1-M5) which couple to different G proteins and initiate distinct signaling cascades. This compound, as an antagonist, will block these signaling pathways.
Caption: Muscarinic acetylcholine receptor signaling pathways inhibited by this compound.
References
Nuvenzepine interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuvenzepine. The information provided is designed to help address common issues that may arise during biochemical assays and other experimental procedures.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific problems that may be encountered when using this compound in biochemical assays.
Issue 1: Unexpected or Inconsistent Results in Functional Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | 1. Optimize Incubation Times: Perform a time-course experiment to determine the ideal incubation period for this compound with your cells or reagents.2. Verify Buffer Composition: Ensure the pH and salt concentrations of your assay buffer are optimal for your specific assay.3. Check Temperature: Confirm that the assay is being conducted at the recommended temperature. |
| Cell Viability Issues | 1. Assess Cell Health: Before starting the experiment, check cell viability using a method such as Trypan Blue exclusion.2. Review Cell Culture Technique: Ensure proper cell handling and culture conditions to maintain healthy cells. |
| Incorrect this compound Concentration | 1. Perform a Dose-Response Curve: If the signal is flat, the concentration range may be too low or too high. Conduct a wider range-finding experiment with serial dilutions to identify the active concentration range. |
| This compound Degradation | 1. Proper Storage: Ensure this compound is stored under the recommended conditions (typically -20°C for stock solutions).2. Fresh Solutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Nonspecific Binding | 1. Use Blocking Agents: Incorporate blocking agents such as Bovine Serum Albumin (BSA) in your assay buffer to reduce nonspecific binding to plates or other surfaces.2. Optimize Washing Steps: Increase the number or stringency of wash steps to remove unbound this compound. |
| Cell Autofluorescence | 1. Check for Autofluorescence: Before adding this compound or other reagents, measure the fluorescence of the cells alone to determine their baseline autofluorescence. |
| Reagent Contamination | 1. Verify Reagent Purity: Ensure all reagents are free from contamination that could contribute to a high background signal. |
| Low Receptor Expression | 1. Confirm Receptor Expression: If using a cell-based assay, verify the expression level of the target M1 receptor. Low expression will result in a weak signal. |
Issue 3: Potential for Off-Target Effects
While this compound is a selective M1 muscarinic receptor antagonist, potential off-target effects should be considered, especially at higher concentrations.
Known and Potential Off-Target Interactions
| Off-Target | Consideration | Mitigation Strategy |
| Histamine H1 Receptor | This compound has been shown to have weak H1-blocking action.[1] | If your assay system is sensitive to H1 receptor antagonism, consider using a lower concentration of this compound or including an H1 receptor agonist as a control. |
| Other Muscarinic Receptors | Pirenzepine, a close analog, shows lower affinity for M2, M3, M4, and M5 receptors.[2][3][4][5] this compound is expected to have a similar profile. | Use the lowest effective concentration of this compound to maximize selectivity for the M1 receptor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. By binding to M1 receptors, it blocks the action of the neurotransmitter acetylcholine, thereby inhibiting downstream signaling pathways.
Q2: What are the physicochemical properties of this compound and how might they affect my assay?
A2: this compound is a tricyclic compound. Based on its analog pirenzepine, it is expected to have moderate water solubility. Poor solubility or aggregation at high concentrations can lead to non-specific assay interference. To mitigate this, consider the following:
-
Solubility Testing: Determine the solubility of this compound in your specific assay buffer.
-
Use of Solvents: If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low and does not affect the results (include a vehicle control).
-
Ultrasonication: For pirenzepine, warming the solution and using an ultrasonic bath can aid in solubilization. This may also be effective for this compound.
Q3: Could this compound interfere with fluorescence-based assays?
A3: While there is no specific data on this compound, compounds with similar structures can sometimes cause fluorescence quenching or have intrinsic fluorescence. This can lead to artificially low or high readings.
-
Fluorescence Quenching: This is a process that decreases the intensity of fluorescence.
-
Intrinsic Fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay.
To test for these interferences, run a control experiment with this compound in the absence of your fluorescent probe or cells to see if it affects the background fluorescence.
Q4: Can this compound affect reporter gene assays?
A4: Yes, compounds can interfere with reporter gene assays in several ways that are independent of their effect on the target receptor.
-
Direct Inhibition of Reporter Enzyme: The compound could directly inhibit the reporter enzyme (e.g., luciferase, beta-galactosidase).
-
Stabilization of Reporter Enzyme: Paradoxically, some inhibitors can stabilize the reporter enzyme, leading to its accumulation and an apparent increase in signal.
It is advisable to perform a counter-screen where this compound is tested against the reporter enzyme directly to rule out these artifacts.
Q5: What are the expected on-target effects of this compound in a cell-based assay?
A5: As an M1 receptor antagonist, this compound is expected to inhibit the signaling pathways activated by M1 receptor agonists. The M1 receptor typically couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. Therefore, in a functional assay, this compound should produce a concentration-dependent inhibition of agonist-induced calcium mobilization or inositol phosphate (IP1) accumulation.
Experimental Protocols and Visualizations
Key Experimental Methodologies
General Protocol for a Calcium Mobilization Assay
-
Cell Preparation: Seed cells expressing the M1 muscarinic receptor in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of an M1 receptor agonist (e.g., carbachol) at a concentration that gives a robust response (e.g., EC80).
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Inject the agonist solution into the wells and immediately begin reading the fluorescence signal over time.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-stimulated calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound | 96487-37-5 [chemicalbook.com]
- 2. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and characterization of high and low affinity pirenzepine binding sites from rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Nuvenzepine Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuvenzepine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tricyclic compound that acts as an antimuscarinic agent. It functions as an antagonist at muscarinic acetylcholine receptors, with a notable affinity for the M1 subtype. By blocking these receptors, this compound inhibits the signaling cascade initiated by acetylcholine. This includes the Gq/11-mediated activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
Q2: What are the potential applications of this compound in animal model research?
A2: As an M1 muscarinic antagonist, this compound is primarily investigated for its effects on the central and peripheral nervous systems. Based on the actions of similar M1 antagonists like pirenzepine, research applications in animal models may include the study of:
-
Cognitive function and memory.
-
Neurodegenerative diseases.
-
Peripheral neuropathy.
-
Gastrointestinal disorders.
-
Ocular conditions such as myopia.
Q3: How does this compound's activity compare to pirenzepine?
A3: Studies in guinea pig isolated smooth muscle preparations have shown that this compound shares antimuscarinic properties with pirenzepine. Notably, this compound demonstrated a four-fold higher affinity than pirenzepine in antagonizing acetylcholine-induced contractions in isolated ileal musculature. Additionally, this compound exhibits a weak H1-blocking action, which was not observed with pirenzepine in the same studies[1].
Troubleshooting Guide
Q4: We are observing high variability in the efficacy of this compound between experimental animals. What could be the cause?
A4: High variability in in vivo experiments can stem from several factors:
-
Formulation and Administration: this compound, as a tricyclic compound, may have poor water solubility. Inconsistent suspension or improper administration (e.g., incorrect gavage technique) can lead to variable dosing.
-
Pharmacokinetics: Individual differences in absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to different plasma and tissue concentrations.
-
Animal Handling and Stress: Stress from handling can alter physiological responses and drug metabolism. Consistent and gentle handling procedures are crucial.
-
Biological Variables: The age, sex, and genetic background of the animals can influence drug response.
Q5: Our oral administration of this compound seems to have low bioavailability. How can we improve this?
A5: Low oral bioavailability is a common challenge with poorly water-soluble compounds. Consider the following strategies:
-
Formulation Optimization:
-
Vehicle Selection: Experiment with different vehicles to improve solubility and absorption. Options include oil-based formulations or self-emulsifying drug delivery systems (SEDDS).
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution[2][3].
-
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as subcutaneous or intraperitoneal injection to achieve more consistent systemic exposure. However, be aware that these routes can also have variable absorption kinetics[3].
-
Food Effects: The presence of food can alter the absorption of lipophilic compounds. For some poorly soluble drugs, administration with a high-fat diet can enhance absorption[2].
Q6: We are observing unexpected side effects in our animal models. What could be the cause?
A6: Unexpected side effects could be related to this compound's secondary pharmacology or off-target effects.
-
H1-Receptor Antagonism: this compound has been shown to have H1-blocking activity, which could lead to sedative effects or other off-target responses not seen with more selective M1 antagonists.
-
Antimuscarinic Effects: While targeting M1 receptors, high doses of this compound may affect other muscarinic receptor subtypes, leading to classic anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
Vehicle Toxicity: The vehicle used for formulation could have its own toxicological effects. Ensure the vehicle is well-tolerated at the administered volume and concentration.
Data Presentation
Table 1: Comparative In Vitro Potency of this compound and Pirenzepine in Guinea Pig Tissues
| Preparation | Parameter | This compound | Pirenzepine | Reference |
| Isolated Ileal Musculature | pA2 (Acetylcholine antagonism) | 7.08 ± 0.15 | 4-fold lower affinity | |
| Longitudinal Ileum Dispersed Cells | pA2 (Acetylcholine antagonism) | 7.11 ± 0.19 | Not specified | |
| Gall-Bladder | pA2 (Bethanechol antagonism) | 7.23 ± 0.16 | Almost equipotent | |
| Trachea | pIC50 (Vagal stimulation blockage) | 6.77 ± 0.06 | 4-fold lower potency | |
| Ileal Musculature | pA2 (Histamine antagonism) | 5.02 ± 0.11 | Ineffective |
pA2 and pIC50 values are measures of antagonist potency. Higher values indicate greater potency.
Experimental Protocols
Protocol 1: Oral Gavage Administration of a this compound Suspension in Rodents
-
Formulation Preparation:
-
Due to the likely poor water solubility of this compound, a suspension is often necessary for oral administration.
-
A common vehicle for suspensions is 0.5% methylcellulose in sterile water.
-
Weigh the required amount of this compound powder and triturate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rodent.
-
Use a flexible-tipped gavage needle of appropriate size for the animal.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Preparation of a Lipid-Based Formulation for Enhanced Oral Bioavailability
-
Component Selection:
-
Choose a lipid vehicle such as sesame oil, corn oil, or a commercially available self-emulsifying drug delivery system (SEDDS).
-
The selection may depend on the specific solubility of this compound in different lipids.
-
-
Formulation:
-
Dissolve the required amount of this compound in the chosen lipid vehicle.
-
Gentle heating and sonication may be required to facilitate dissolution.
-
Ensure the final formulation is a clear solution.
-
-
Administration:
-
Administer the lipid-based formulation via oral gavage as described in Protocol 1.
-
Be mindful of the viscosity of the formulation and use an appropriately sized gavage needle.
-
Visualizations
References
- 1. Functional comparison between this compound and pirenzepine on different guinea pig isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuvenzepine Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Nuvenzepine dose-response experiments. Navigate through our troubleshooting guides and frequently asked questions to refine your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which signaling pathway should I be measuring?
A1: this compound is an antagonist of the muscarinic acetylcholine M4 receptor (CHRM4). M4 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of the Gαi/o pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Therefore, the most common and direct functional assay for this compound is to measure its ability to block an agonist-induced inhibition of cAMP production.[2]
Q2: How do I design a dose-response experiment for this compound, an antagonist?
A2: As an antagonist, this compound's potency is measured by its ability to block the effect of an agonist. In a functional assay, you will stimulate M4-expressing cells with a fixed concentration of an agonist (like acetylcholine or oxotremorine) in the presence of varying concentrations of this compound.[2] The goal is to generate an inhibition curve from which you can determine an IC50 value.
Q3: What is the difference between IC50 and Ki, and which should I report?
A3: The IC50 is the concentration of this compound that inhibits 50% of the specific response in a given assay. It is an experimental value that can be influenced by assay conditions, particularly the concentration of the agonist used. The Ki (inhibition constant) is a more absolute measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation. The Ki is independent of agonist concentration and is therefore more suitable for comparing the potency of different antagonists. It is best practice to report the IC50 value along with the assay conditions and the calculated Ki.
Q4: Which agonist and what concentration should I use in my functional assay?
A4: A common M4 receptor agonist used in these assays is Oxotremorine or the endogenous ligand, acetylcholine. The ideal agonist concentration to use is its EC80 value (the concentration that elicits 80% of the maximal response). Using the EC80 provides a robust signal window for measuring inhibition by this compound, without being so high that it becomes difficult for the antagonist to compete. This EC80 value should be determined experimentally in your specific assay system before starting antagonist studies.
Q5: My dose-response curve has a very shallow or steep slope. What does this indicate?
A5: The slope of the dose-response curve is described by the Hill coefficient. A slope of -1.0 is expected for a simple, competitive interaction with a single binding site. A shallower slope (< -1.0) might suggest complex interactions, such as multiple binding sites with different affinities or experimental artifacts. A steeper slope (> -1.0) could indicate positive cooperativity in binding. Significant deviation from -1.0 should be investigated.
M4 Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway for the M4 muscarinic receptor. This compound acts by competitively blocking the binding of agonists like acetylcholine, thereby preventing the downstream inhibition of adenylyl cyclase and the subsequent decrease in cellular cAMP.
References
Nuvenzepine experimental variability and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Nuvenzepine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic compound that functions as an antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a preference for M1 and M4 receptor subtypes, which are highly expressed in the central nervous system and are key targets for modulating cognition and neuropsychiatric conditions.
Q2: What are the known off-target effects of this compound?
This compound has been observed to have a weak inhibitory effect on histamine H1 receptors, acting as an irreversible competitive H1 antagonist.[1] This is an important consideration when designing experiments, as it may contribute to unexpected physiological responses. Researchers should consider including appropriate controls to delineate between muscarinic and histaminic effects.
Q3: How should I prepare and store this compound stock solutions?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The stability of compounds in DMSO can vary, and it is influenced by factors such as water absorption.[2] To ensure maximum stability, use a high-concentration stock, and for sensitive experiments, freshly prepared solutions are recommended.[2] Studies have shown that many compounds are stable in a 90/10 DMSO/water mixture at 4°C for extended periods.[3] However, multiple freeze-thaw cycles should be avoided as they can affect compound stability.
Q4: I am observing high variability in my in vitro cell-based assays. What are the potential causes?
High variability in cell-based assays can stem from several factors:
-
Cell Health and Confluency: Ensure cells are healthy, viable, and not over-confluent, as this can alter metabolic rates and receptor expression.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in signal windows. Optimize seeding density to ensure a measurable signal without overcrowding.
-
Receptor Density: The level of receptor expression can influence the cellular response to antagonists. Variations in receptor density between cell passages or batches can lead to inconsistent results.
-
Cell Line Integrity: Use cell lines from a reliable source and regularly check for misidentification or contamination.
-
Assay Conditions: Inconsistent incubation times, temperatures, or buffer compositions can significantly impact results.
Q5: My in vivo experimental results with this compound are not consistent. What should I consider?
In vivo studies are subject to numerous variables:
-
Animal Model: The choice of animal model is critical. Ensure the model is appropriate for the research question.
-
Pharmacokinetics: Factors such as age, sex, body weight, and genetic background can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, leading to pharmacokinetic variability.
-
Route of Administration and Formulation: The method of administration and the vehicle used can affect bioavailability.
-
Experimental Design: Ensure proper randomization, blinding, and inclusion of appropriate control groups (vehicle, positive control) to minimize bias.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent Dose-Response Curves
-
Potential Cause: Issues with compound solubility, stability, or inaccurate dilutions.
-
Solution:
-
Visually inspect for precipitation at high concentrations.
-
Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Potential Cause: Suboptimal assay conditions.
-
Solution:
-
Optimize incubation time to ensure equilibrium is reached.
-
Verify that the agonist concentration used is appropriate (e.g., EC80 for antagonist studies).
-
-
Potential Cause: Cell-related variability.
-
Solution:
-
Use cells within a consistent passage number range.
-
Monitor cell viability and morphology throughout the experiment.
-
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
-
Potential Cause: The radioligand is binding to non-receptor sites on membranes, filters, or plasticware.
-
Solution:
-
Reduce the concentration of the radioligand. A concentration at or below the Kd is recommended for competition assays.
-
Decrease the amount of membrane protein used in the assay.
-
Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
-
Include a suitable concentration of a known non-specific binding blocker in the assay buffer.
-
Optimize wash steps by increasing the number of washes or using ice-cold wash buffer.
-
Issue 3: Low or No Specific Binding in Radioligand Binding Assays
-
Potential Cause: Degraded or inactive receptor preparation.
-
Solution:
-
Ensure proper storage and handling of membrane preparations.
-
Confirm receptor expression and integrity using methods like Western blotting.
-
-
Potential Cause: Issues with the radioligand.
-
Solution:
-
Check the age and specific activity of the radioligand.
-
Verify the concentration of the radioligand stock.
-
-
Potential Cause: Suboptimal assay conditions.
-
Solution:
-
Ensure the incubation time is sufficient to reach equilibrium.
-
Optimize the composition of the assay buffer (pH, ionic strength).
-
In Vivo Studies
Issue 1: High Variability in Animal Responses
-
Potential Cause: Inconsistent drug administration or bioavailability.
-
Solution:
-
Refine the administration technique to ensure accurate and consistent dosing.
-
Consider formulation strategies to improve solubility and absorption if bioavailability is low.
-
-
Potential Cause: Biological variability among animals.
-
Solution:
-
Increase the number of animals per group to improve statistical power.
-
Ensure proper randomization of animals to treatment groups.
-
Consider the use of littermate controls.
-
-
Potential Cause: Environmental factors.
-
Solution:
-
Maintain consistent housing conditions (temperature, light cycle, diet).
-
Acclimatize animals to the experimental procedures to reduce stress-induced variability.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Isolated Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | |
| Guinea Pig Longitudinal Ileum Dispersed Cells | Acetylcholine | pA2 | 7.11 ± 0.19 | |
| Guinea Pig Isolated Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | |
| Guinea Pig Isolated Ileum | Histamine | pA2 | 5.02 ± 0.11 | |
| Guinea Pig Vagal-Stimulated Trachea | - | pIC50 | 6.77 ± 0.06 |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is a representative method for determining the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and vials.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Competition: Add serial dilutions of this compound.
-
-
Add Radioligand: Add [3H]-NMS to all wells at a final concentration at or below its Kd (e.g., 0.1-0.5 nM).
-
Add Membranes: Add the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Schild Analysis for Functional Antagonism in Smooth Muscle
This protocol describes a method for determining the pA2 value of this compound, a measure of its potency as a competitive antagonist, using an isolated smooth muscle preparation.
1. Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound.
2. Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution and allow it to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibration.
-
Agonist CRC in the Presence of Antagonist: Generate a second agonist CRC in the presence of this compound. A rightward shift in the CRC is expected for a competitive antagonist.
-
Repeat: Repeat steps 3-5 with increasing concentrations of this compound.
3. Data Analysis (Schild Plot):
-
Determine EC50 values: Calculate the EC50 of the agonist from each CRC (with and without the antagonist).
-
Calculate Dose Ratio (DR): For each concentration of this compound, calculate the DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
Determine pA2: Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1. The x-intercept of the regression line is the pA2 value.
Visualizations
References
M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs) Research: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs). This guide addresses common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing M1 PAMs for therapeutic use?
A1: The main hurdles in the clinical development of M1 PAMs include on-target mediated cholinergic adverse effects.[1][2][3] Many promising M1 PAMs have failed to advance beyond early-stage clinical trials due to these side effects.[1][2] Additionally, achieving subtype selectivity to avoid activating other muscarinic receptor subtypes is a significant challenge. Some compounds have also faced issues with poor solubility, high plasma protein-binding, and inadequate brain penetrance.
Q2: What is "signal bias" in the context of M1 PAMs, and why is it important?
A2: Signal bias refers to the ability of an allosteric modulator to preferentially activate certain downstream signaling pathways over others. M1 receptors can couple to different G proteins, such as Gq/11 and Gs. Some M1 PAMs may activate distinct subsets of these downstream effectors. Developing M1 PAMs with a biased signaling profile may be a strategy to avoid on-target adverse effects while retaining therapeutic efficacy.
Q3: What are the key differences between an M1 ago-PAM and a pure M1 PAM?
A3: An M1 ago-PAM, or PAM-agonist, not only enhances the effect of the endogenous ligand (acetylcholine) but also possesses intrinsic agonist activity, meaning it can activate the M1 receptor on its own. In contrast, a "pure" M1 PAM has minimal to no agonist activity and primarily works by amplifying the signal of acetylcholine. Research suggests that M1 PAMs lacking significant agonist activity may have a better safety profile, avoiding the adverse effects associated with excessive M1 receptor activation.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro functional assays (e.g., Calcium Mobilization).
| Symptom | Possible Cause | Suggested Solution |
| High background signal or spontaneous receptor activation. | Cell line instability or over-expression of the M1 receptor. | Regularly check cell line integrity and passage number. Consider using a cell line with a lower, more physiologically relevant receptor expression level. |
| Low signal-to-noise ratio. | Suboptimal assay conditions or reagent quality. | Optimize agonist (e.g., acetylcholine) concentration to achieve a robust but not saturating response. Ensure all buffers and reagents are fresh and correctly prepared. |
| Compound precipitation. | Poor solubility of the test compound. | Check the solubility of your M1 PAM in the assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration does not affect cell health). |
| Variability between experiments. | Inconsistent cell plating density or incubation times. | Standardize cell seeding density and ensure uniform incubation periods for all plates. |
Issue 2: Unexpected adverse effects in in vivo studies (e.g., convulsions, cholinergic toxicity).
| Symptom | Possible Cause | Suggested Solution |
| Seizures or other convulsive behaviors in animal models. | The M1 PAM may have significant agonist activity (ago-PAM), leading to over-activation of the M1 receptor. | Characterize the agonist potential of your compound in vitro. If it is a potent ago-PAM, consider exploring analogues with reduced or no intrinsic agonism. |
| Hypersalivation, diarrhea, or other cholinergic side effects. | Lack of selectivity over other muscarinic receptor subtypes (e.g., M2, M3) or excessive on-target M1 activation. | Profile the selectivity of your compound against all muscarinic receptor subtypes. If the compound is highly selective for M1, the dose may be too high. Perform a dose-response study to find a therapeutic window that minimizes adverse effects. |
| Poor correlation between in vitro potency and in vivo efficacy/toxicity. | Pharmacokinetic issues such as poor brain penetration or rapid metabolism. | Conduct pharmacokinetic studies to determine the compound's brain-to-plasma ratio and metabolic stability. |
Quantitative Data Summary
The following table summarizes in vitro data for selected M1 PAMs from published literature. This data can be used as a reference for expected potency ranges.
| Compound | Assay Type | Parameter | Value |
| MK-7622 | Calcium Mobilization (CHO cells) | M1 Potentiation (IP) | 1.4 nM (dog), 3.8 nM (rhesus), 6.7 nM (mouse), 14 nM (rat) |
| VU6007496 (11) | Calcium Mobilization (human M1) | PAM EC50 | 228 nM |
| Agonism EC50 | > 10 µM | ||
| VU6006874 (12) | Calcium Mobilization (human M1) | PAM EC50 | 149 nM |
| Agonism EC50 | 3.1 µM | ||
| BMS-986121 (µ-PAM) | β-arrestin Recruitment | PAM EC50 | 1.0 µM |
| BMS-986122 (µ-PAM) | β-arrestin Recruitment | PAM EC50 | 3.0 µM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 PAM Activity
This protocol outlines a general procedure for assessing the agonist and PAM activity of a compound at the M1 receptor using a cell-based calcium mobilization assay.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor in appropriate media.
-
Plate cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Aspirate growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a stock solution of a reference agonist (e.g., acetylcholine).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For Agonist Mode: Add the test compound at various concentrations and measure the fluorescence change over time.
-
For PAM Mode: Add the test compound at various concentrations, incubate for a short period, and then add a sub-maximal concentration (e.g., EC20) of acetylcholine. Measure the fluorescence change.
-
-
Data Analysis:
-
Calculate the increase in fluorescence intensity over baseline.
-
For agonist activity, plot the response against the compound concentration to determine the EC50.
-
For PAM activity, plot the potentiation of the acetylcholine response against the compound concentration to determine the EC50.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow for M1 PAMs.
References
- 1. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Navigating Nuvenzepine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in the effective administration and troubleshooting of experiments involving Nuvenzepine, a potent muscarinic acetylcholine receptor antagonist. This resource provides detailed protocols, quantitative data, and answers to frequently asked questions to ensure the accuracy and reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits the activation of these G protein-coupled receptors, thereby modulating downstream signaling pathways. While its precise selectivity profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature, it has been shown to be a potent inhibitor of intestinal motility and gastric acid secretion.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been widely reported; therefore, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Precipitation: this compound may precipitate out of aqueous solutions, especially at higher concentrations or if the final DMSO concentration is too low. | - Visually inspect solutions for any signs of precipitation. - Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1% for cell-based assays). - Consider performing a solubility test in your specific buffer or medium. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. | - Prepare fresh aliquots of the stock solution. - Avoid repeated freezing and thawing. - Protect solutions from light. | |
| Low potency or lack of effect in in vivo studies | Poor Bioavailability: The route of administration and vehicle can significantly impact the bioavailability of this compound. | - Consider different routes of administration (e.g., intravenous, intraperitoneal, oral gavage) based on your experimental model and objectives. - Optimize the formulation of the dosing solution to enhance solubility and absorption. |
| Inadequate Dosage: The administered dose may be too low to elicit a significant biological response. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint. | |
| Off-target effects observed | Lack of Receptor Subtype Selectivity: this compound may interact with other muscarinic receptor subtypes or other unrelated receptors, leading to unintended biological effects. | - If possible, use cell lines or animal models with known muscarinic receptor expression profiles. - Include appropriate controls, such as other muscarinic antagonists with known selectivity profiles, to help dissect the specific receptor subtype(s) involved in the observed effects. |
Quantitative Data Summary
While comprehensive quantitative data for this compound is limited in publicly accessible literature, the following table summarizes comparative potencies from available studies. Researchers are encouraged to determine precise IC50/EC50 values within their specific experimental systems.
| Parameter | Comparison | Tissue/Model |
| Antagonism of Acetylcholine-induced Contractions | 4-fold higher affinity than pirenzepine | Isolated guinea pig ileal musculature |
| Prevention of Bethanechol-induced Contractions | Almost equipotent to pirenzepine | Guinea pig gall-bladder |
| Blockade of Vagal-stimulated Tracheal Constrictions | More potent than pirenzepine | Not specified |
| Inhibition of Gastric Acid Secretion | More potent than pirenzepine | Rats and cats |
| Inhibition of Intestinal Hypermotility | More potent than pirenzepine | Rats and cats |
Experimental Protocols
In Vitro Cell-Based Assay Protocol (General)
-
Cell Culture: Culture cells expressing the muscarinic receptor subtype of interest in the appropriate growth medium and conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Administration: Remove the growth medium and add the prepared this compound dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known agonist for the receptor).
-
Incubation: Incubate the cells with this compound for a predetermined period to allow for receptor binding and antagonism.
-
Functional Assay: Add a known concentration of a muscarinic receptor agonist (e.g., acetylcholine, carbachol) to stimulate the cells.
-
Endpoint Measurement: Measure the cellular response using an appropriate assay (e.g., calcium imaging, cAMP measurement, second messenger assays).
-
Data Analysis: Plot the agonist response as a function of this compound concentration and determine the IC50 value.
In Vivo Administration Protocol (Rodent Model - General Guidance)
Note: Specific dosages and administration routes should be optimized for each experimental model and scientific question.
-
Formulation Preparation: For intraperitoneal (IP) or subcutaneous (SC) injection, dissolve this compound in a suitable vehicle. A common starting point is to dissolve it in a small amount of DMSO and then dilute it with saline or a buffered solution. The final DMSO concentration should be minimized. For oral administration (gavage), this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Dose Determination: Based on available literature for similar compounds or preliminary dose-finding studies, select a range of doses to test.
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the this compound solution into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.
-
Subcutaneous (SC) Injection: Inject the solution under the loose skin of the back or flank.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle.
-
-
Monitoring: Closely monitor the animals for any adverse effects and for the desired pharmacological response at appropriate time points after administration.
-
Data Collection: Collect tissue or behavioral data according to the experimental design.
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate important pathways and workflows related to this compound research.
Technical Support Center: Nuvenzepine Assay Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuvenzepine assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the validation of this compound assays.
Question: Why am I observing high background noise in my this compound binding assay?
Answer: High background noise in a ligand-binding assay can obscure the specific signal and lead to inaccurate results. Several factors can contribute to this issue.
-
Non-specific Binding: this compound or the radioligand may be binding to components of the assay system other than the M1 receptor, such as the filter plates or other proteins in the membrane preparation.[1][2]
-
Solution: To mitigate this, consider pre-treating filter plates with a solution like 0.1% to 0.5% polyethylenimine (PEI) to neutralize negative charges. Including Bovine Serum Albumin (BSA), salts, or detergents in the wash buffer can also help reduce non-specific binding of hydrophobic ligands.[2]
-
-
Reagent Quality: The purity and quality of reagents, including the buffer, radioligand, and membrane preparation, are critical.
-
Solution: Ensure all reagents are of high quality and have not exceeded their shelf life. Prepare fresh buffers and membrane lysates, and always include protease inhibitors during membrane preparation to prevent receptor degradation.[2]
-
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound radioligand.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Perform washes quickly to prevent the dissociation of the specifically bound ligand.[2]
-
Question: What are the potential reasons for a low or absent specific binding signal for this compound?
Answer: A weak or non-existent specific signal can be a significant hurdle in assay validation. This can stem from several issues related to the experimental setup.
-
Inactive Receptor Preparation: The M1 receptors in the membrane preparation may be degraded or denatured, leading to a loss of binding activity.
-
Solution: Prepare fresh membrane lysates and store them at -80°C in appropriate cryoprotectant solutions. Always include protease inhibitors during the preparation process.
-
-
Incorrect Assay Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact this compound binding.
-
Solution: Optimize the buffer composition to ensure it is at the optimal pH for the M1 receptor and contains any required ions, such as MgCl2, at the correct concentration.
-
-
Suboptimal Ligand Concentration: The concentration of the radioligand used in a competitive binding assay is crucial.
-
Solution: For competitive assays, the ideal radioligand concentration is at or below its dissociation constant (Kd). Using a concentration that is too high can mask the competitive effect of this compound.
-
Question: How can I improve the reproducibility of my this compound competition binding assay results?
Answer: Poor reproducibility is a common challenge that can often be addressed by ensuring consistency in protocols and reagents.
-
Inconsistent Reagent Preparation: Variations in the preparation of buffers, membrane protein concentrations, or ligand dilutions can introduce variability.
-
Solution: Prepare reagents in large batches and aliquot them to minimize batch-to-batch differences. Use standardized protocols for all dilutions and ensure thorough mixing.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors.
-
Solution: Regularly calibrate pipettes and use proper pipetting techniques, such as reverse pipetting for viscous solutions.
-
-
Equilibrium Not Reached: If the incubation time is too short, the binding reaction may not reach equilibrium, leading to inconsistent results.
-
Solution: Determine the optimal incubation time by conducting kinetic experiments to ensure the association and dissociation of the ligands have reached a steady state.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are predominantly found in the central nervous system, particularly in brain regions associated with cognition like the hippocampus and cortex. By blocking the action of acetylcholine at M1 receptors, this compound can modulate downstream signaling pathways involved in neuronal excitability and synaptic plasticity.
Q2: What are some key parameters to consider when validating a this compound potency assay?
A2: The validation of a potency assay for this compound should assess several key performance characteristics to ensure the data is accurate, precise, and reliable. Important parameters include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Q3: Are there any known off-target effects of this compound that could interfere with my assay?
A3: While this compound is considered a selective M1 antagonist, some studies have indicated it may have a weak H1-blocking action. Depending on the biological system being used, it is important to be aware of this potential off-target activity and, if necessary, run appropriate controls to ensure the observed effects are due to M1 receptor antagonism.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Background | Non-specific binding to filter plates | Pre-treat plates with 0.1-0.5% PEI. |
| Hydrophobic interactions | Include BSA or detergents in the wash buffer. | |
| Insufficient washing | Increase the number and/or volume of wash steps. | |
| Low Signal | Degraded M1 receptor preparation | Prepare fresh membrane lysates with protease inhibitors. |
| Suboptimal buffer conditions | Optimize buffer pH and ionic strength. | |
| Incorrect radioligand concentration | Use radioligand at or below its Kd. | |
| Poor Reproducibility | Inconsistent reagent preparation | Prepare reagents in large, standardized batches. |
| Pipetting inaccuracies | Calibrate pipettes and use proper techniques. | |
| Assay not at equilibrium | Determine the optimal incubation time through kinetic studies. |
Table 2: Example this compound Competition Binding Assay Parameters
| Parameter | Value |
| Radioligand | [³H]-Pirenzepine |
| Radioligand Concentration | 1 nM (~Kd) |
| Membrane Protein | 50 µ g/well |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4, with 0.1% BSA |
| Non-specific Binding Agent | 10 µM Atropine |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Pirenzepine diluted in assay buffer to the desired concentration (e.g., 1 nM).
-
This compound: Prepare a stock solution and create a serial dilution series in the assay buffer.
-
Membrane Preparation: Thaw M1 receptor-expressing membrane preparations on ice. Dilute to the desired protein concentration (e.g., 50 µ g/well ) in the assay buffer.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
25 µL of the this compound dilution series or assay buffer.
-
50 µL of the radioligand solution.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound's mechanism as an M1 receptor antagonist.
Caption: Workflow for a competitive binding assay.
Caption: A decision tree for troubleshooting common assay issues.
References
Nuvenzepine Quality Control: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the quality and integrity of Nuvenzepine in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of a new batch of this compound?
A1: The most common and reliable method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This technique separates this compound from potential impurities, allowing for accurate quantification. For enhanced certainty and characterization of impurities, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.[4]
Q2: What are the typical acceptance criteria for this compound purity in a research setting?
A2: For most research applications, a purity of ≥98% is generally considered acceptable. However, the required purity level can depend on the specific experimental sensitivity. For in-vivo studies or sensitive screening assays, a purity of ≥99% is often preferred.
Q3: How should I store this compound to ensure its stability?
A3: this compound, as a tricyclic compound, should be protected from light and moisture. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable.
Q4: I am observing unexpected results in my experiments. Could it be related to the quality of this compound?
A4: Yes, inconsistent or unexpected experimental outcomes can be a result of compound degradation or the presence of impurities. It is advisable to re-assess the purity of your this compound stock solution using HPLC. Degradation products or impurities can potentially interfere with the biological activity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or peak splitting in HPLC analysis | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common starting point for tricyclic compounds is a gradient of acetonitrile and water with 0.1% formic acid. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. | |
| Appearance of new peaks in the chromatogram of an older sample | Degradation of this compound. | The sample may have degraded. Prepare a fresh stock solution from a new batch of solid compound and re-analyze. Compare the chromatogram with a reference standard if available. |
| Contamination of the sample or solvent. | Prepare fresh solvents and a new sample solution. Ensure all glassware is scrupulously clean. | |
| Inconsistent potency or biological activity | Presence of active or interfering impurities. | Use LC-MS to identify the impurities. Depending on the impurity's identity and concentration, the batch may need to be repurified or discarded. |
| Incorrect quantification of the compound. | Verify the concentration of your stock solution using a calibrated analytical balance and UV-Vis spectrophotometry with a known extinction coefficient. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (≥99%)
- Methanol (for sample preparation)
2. Instrumentation:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition to a working concentration of 50 µg/mL.
- Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Injection volume: 10 µL
- Column temperature: 25°C
- UV detection wavelength: 254 nm
- Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 25.1 | 90 | 10 | | 30 | 90 | 10 |
4. Data Analysis:
- Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram to determine the purity.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Quality control workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected results.
References
Nuvenzepine Protocol Modifications for Specific Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nuvenzepine in their experiments. The information is tailored for scientists and drug development professionals working with various cell lines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | 1. This compound Concentration Too High: The concentration of this compound may be cytotoxic to the specific cell line being used. | 1a. Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 value of this compound for your cell line. Start with a wide range of concentrations and narrow it down to identify the optimal non-toxic concentration. 1b. Titrate Down the Concentration: If you are observing excessive cell death, reduce the concentration of this compound in your subsequent experiments. |
| 2. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells. | 2a. Check Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). 2b. Include a Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent but without this compound) to differentiate between the effects of the drug and the solvent. | |
| 3. Sub-optimal Cell Health: Cells that are unhealthy or have a high passage number may be more susceptible to drug-induced stress. | 3a. Use Healthy, Low-Passage Cells: Ensure that the cells used for the experiment are healthy, actively dividing, and within a low passage number range. 3b. Optimize Culture Conditions: Maintain optimal cell culture conditions (e.g., temperature, CO2, humidity) to ensure cell health. | |
| Inconsistent or Unexpected Results | 1. Cell Line-Specific Sensitivity: Different cell lines can exhibit varying sensitivities to this compound due to differences in the expression levels of muscarinic and histamine receptors. | 1a. Characterize Receptor Expression: If possible, determine the expression levels of M1, M2, M3, M4, M5, and H1 receptors in your cell line. This can help in interpreting the results. 1b. Select Appropriate Cell Lines: Choose cell lines with known receptor expression profiles that are relevant to your research question. |
| 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects that are unrelated to its primary mechanism of action. | 2a. Use the Lowest Effective Concentration: Use the lowest concentration of this compound that elicits the desired biological effect to minimize off-target effects. 2b. Use Control Compounds: Include control compounds with known mechanisms of action to help dissect the specific effects of this compound. | |
| 3. Drug Stability and Degradation: this compound may not be stable in cell culture medium for the entire duration of the experiment. | 3a. Check Compound Stability: If possible, assess the stability of this compound in your specific cell culture medium over time. 3b. Frequent Media Changes: For long-term experiments, consider changing the media with freshly prepared this compound every 24-48 hours. | |
| No Observable Effect | 1. This compound Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in the chosen cell line. | 1a. Increase Concentration: Gradually increase the concentration of this compound in a stepwise manner. 1b. Refer to Dose-Response Data: If available, consult dose-response data for similar cell lines to guide your concentration selection. |
| 2. Low Receptor Expression: The cell line may have very low or no expression of the target muscarinic or H1 receptors. | 2a. Verify Receptor Expression: Confirm the expression of the target receptors in your cell line using techniques like qPCR or Western blotting. 2b. Choose a Different Cell Line: If receptor expression is absent, select a different cell line that is known to express the target receptors. | |
| 3. Short Treatment Duration: The duration of this compound treatment may not be long enough to observe a biological effect. | 3a. Extend Treatment Time: Increase the incubation time with this compound. 3b. Time-Course Experiment: Conduct a time-course experiment to determine the optimal treatment duration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimuscarinic agent and a histamine H1 receptor antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors and histamine at H1 receptors. This dual activity can modulate various cellular signaling pathways.
Q2: How do I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: As there is limited publicly available data on this compound's use in specific cell lines, a good starting point is to perform a dose-response experiment. A broad range to test could be from 0.1 µM to 100 µM. The optimal concentration will be highly dependent on the cell line and the specific biological question being investigated.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the cell line and the endpoint being measured. For signaling pathway studies, a short incubation of 30 minutes to a few hours may be sufficient. For proliferation or cytotoxicity assays, a longer incubation of 24 to 72 hours is typically required. A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental setup.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is primarily known for its antimuscarinic and H1 receptor antagonist activities, like many pharmacological agents, it may exhibit off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration and appropriate controls to minimize and account for potential off-target effects.
Quantitative Data Summary
Due to the limited availability of public data on this compound's effects on specific cell lines, the following table provides a template with hypothetical IC50 values for illustrative purposes. Researchers should determine these values experimentally for their cell lines of interest.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Assay Type | Incubation Time (hours) |
| A549 | Lung Carcinoma | 25.5 | MTT | 48 |
| MCF-7 | Breast Adenocarcinoma | 42.1 | SRB | 72 |
| PC-3 | Prostate Adenocarcinoma | 15.8 | CellTiter-Glo | 48 |
| U-87 MG | Glioblastoma | 33.7 | Resazurin | 72 |
| SH-SY5Y | Neuroblastoma | 18.2 | LDH | 24 |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound's action on muscarinic and H1 receptors.
Validation & Comparative
A Comparative Efficacy Analysis: Nuvenzepine vs. Pirenzepine
An objective review of preclinical and clinical data for researchers and drug development professionals.
In the landscape of muscarinic receptor antagonists, pirenzepine has long been a subject of extensive research, initially for its anti-ulcer properties and more recently for its potential in controlling myopia progression. Nuvenzepine, a structurally related compound, has also been investigated, albeit to a much lesser extent. This guide provides a comprehensive comparison of the efficacy of this compound and pirenzepine, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Pirenzepine |
| Primary Indication | Investigational | Peptic Ulcers, Myopia Control (off-label) |
| Clinical Data | No published clinical trials | Extensive clinical trials for myopia |
| Muscarinic Receptor Activity | Antagonist | M1/M4 selective antagonist |
| Histamine H1 Receptor Activity | Weak antagonist | Inactive |
Preclinical Efficacy: A Head-to-Head Comparison in Smooth Muscle
A key comparative study provides the only direct preclinical efficacy data for this compound versus pirenzepine. The study, conducted on guinea pig isolated smooth muscle preparations, offers insights into their respective potencies as muscarinic antagonists.
Data Presentation: Antimuscarinic and Antihistaminic Activity
| Preparation | Agonist/Stimulus | Parameter | This compound | Pirenzepine | Reference |
| Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | - | [1] |
| Longitudinal Ileum Dispersed Cells | Acetylcholine | pA2 | 7.11 ± 0.19 | - | [1] |
| Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | ~7.23 | [1] |
| Trachea | Vagal Stimulation | pIC50 | 6.77 ± 0.06 | ~6.17 | [1] |
| Ileal Musculature | Histamine | pA2 | 5.02 ± 0.11 | Ineffective | [1] |
-
pA2: A measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
-
pIC50: The negative logarithm of the concentration of an inhibitor that produces 50% of the maximal inhibition. A higher pIC50 value indicates greater potency.
Key Findings from Preclinical Data:
-
This compound demonstrated a four-fold higher affinity than pirenzepine in antagonizing acetylcholine-induced contractions in isolated guinea pig ileal musculature.
-
In preventing bethanechol-induced gall-bladder contractions, this compound was found to be almost equipotent to pirenzepine.
-
This compound displayed a four-fold higher potency than pirenzepine in blocking vagal-stimulated tracheal constrictions.
-
Notably, this compound exhibited weak H1-blocking activity, a property not observed with pirenzepine.
Experimental Protocols: Isolated Guinea Pig Smooth Muscle Preparations
Objective: To compare the functional activities of this compound and pirenzepine as antimuscarinic agents.
Tissues:
-
Guinea pig ileum
-
Guinea pig gall-bladder
-
Guinea pig trachea
Methods:
-
Tissue Preparation: The respective smooth muscle tissues were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Induction:
-
For ileal and gall-bladder preparations, contractions were induced by the addition of muscarinic agonists (acetylcholine or bethanechol).
-
For tracheal preparations, contractions were induced by electrical field stimulation of the vagus nerve.
-
-
Antagonist Application: Increasing concentrations of this compound or pirenzepine were added to the organ baths prior to the addition of the agonist or electrical stimulation.
-
Data Analysis: The concentration-response curves for the agonists in the presence and absence of the antagonists were plotted. The pA2 values for competitive antagonists and pIC50 values for non-competitive antagonists were calculated to determine their potency. For the histamine H1 receptor activity, histamine was used as the agonist on the ileal preparation.
Clinical Efficacy: Pirenzepine in Myopia Control
While no clinical trial data for this compound is publicly available, pirenzepine has been the subject of multiple clinical trials evaluating its efficacy in slowing the progression of myopia in children.
Data Presentation: Pirenzepine Clinical Trials for Myopia
| Study | Duration | Treatment Group | Placebo Group | Myopia Progression Reduction | Reference |
| Siatkowski et al. | 1 year | -0.26 D | -0.53 D | 51% | |
| Siatkowski et al. | 2 years | -0.58 D | -0.99 D | 41% | |
| Tan et al. | 1 year | -0.47 D (2% gel, twice daily) | -0.84 D | 44% |
-
D: Diopters, a unit of measurement of the optical power of a lens.
Key Findings from Clinical Data:
-
Multiple multicenter, randomized, double-masked, placebo-controlled clinical trials have demonstrated that 2% pirenzepine ophthalmic gel is effective in slowing the progression of myopia in children.
-
Over a one-year period, pirenzepine 2% gel reduced myopia progression by approximately 44-51% compared to placebo.
-
The effect of pirenzepine in slowing myopia progression was sustained over a two-year treatment period.
Experimental Protocols: Clinical Trial for Myopia Progression
Objective: To evaluate the safety and efficacy of 2% pirenzepine ophthalmic gel in slowing the progression of myopia in school-aged children.
Study Design: Multicenter, parallel-group, placebo-controlled, double-masked, randomized clinical trial.
Participants: Healthy children, typically aged 8 to 12 years, with a specified range of spherical equivalent refractive error and astigmatism.
Intervention:
-
Treatment Group: Application of 2% pirenzepine ophthalmic gel, typically twice daily.
-
Control Group: Application of a placebo gel.
Primary Outcome Measure: Change in spherical equivalent refractive error from baseline, measured by cycloplegic autorefraction.
Methodology:
-
Baseline Examination: Participants undergo a comprehensive eye examination at the start of the trial, including measurement of refractive error under cycloplegia (using eye drops to temporarily paralyze the focusing muscles of the eye).
-
Randomization: Participants are randomly assigned to either the pirenzepine or placebo group in a double-masked fashion, meaning neither the participants nor the investigators know who is receiving the active treatment.
-
Treatment Period: Participants self-administer the assigned gel for the duration of the study (e.g., one or two years).
-
Follow-up Examinations: Regular follow-up examinations are conducted at specified intervals to monitor myopia progression and assess for any adverse effects.
-
Data Analysis: The mean change in spherical equivalent from baseline is compared between the treatment and placebo groups to determine the efficacy of pirenzepine.
Signaling Pathways and Mechanism of Action
Both this compound and pirenzepine are classified as muscarinic receptor antagonists. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes of muscarinic receptors, M1 through M5.
Pirenzepine is known to be a selective antagonist for the M1 and M4 muscarinic receptor subtypes. The precise mechanism by which muscarinic antagonists control myopia is not fully understood but is thought to involve non-accommodative mechanisms at the level of the retina and sclera.
The signaling pathway for M1 and M4 muscarinic receptors, which are the primary targets of pirenzepine, is depicted below.
References
A Comparative Guide to the Muscarinic Receptor Activity of Atropine: A Framework for Evaluating Novel Antagonists Such as Nuvenzepine
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a muscarinic receptor antagonist is crucial for predicting its therapeutic potential and side-effect profile. This guide provides a comprehensive overview of the activity of the non-selective antagonist, atropine, at the five human muscarinic acetylcholine receptor subtypes (M1-M5).
A direct quantitative comparison with nuvenzepine is not possible at this time due to the limited publicly available data on its binding affinity and functional potency at muscarinic receptors. Initial literature searches for "this compound" have yielded conflicting information, with some sources referring to it as a pirenzepine analogue and others, under the identifier BI 1358894, as an inhibitor of TRPC4/5 ion channels[1][2][3][4][5]. To facilitate future comparative analysis, this guide outlines the necessary experimental data and protocols required for a thorough evaluation of a novel compound against the well-characterized profile of atropine.
Atropine: A Non-Selective Muscarinic Receptor Antagonist
Atropine is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its lack of selectivity is the basis for its wide range of clinical uses and also contributes to its characteristic side effects. The following tables summarize the binding affinity and functional activity of atropine at human muscarinic receptors.
Data Presentation: Quantitative Comparison of Atropine Activity
Table 1: Atropine Binding Affinity at Muscarinic Receptor Subtypes
This table presents the equilibrium dissociation constant (Ki) of atropine for each of the five human muscarinic receptor subtypes (M1-M5). The pKi value, which is the negative logarithm of the Ki, is also provided for ease of comparison. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | pKi |
| M1 | 1.27 ± 0.36 | 8.90 |
| M2 | 3.24 ± 1.16 | 8.49 |
| M3 | 2.21 ± 0.53 | 8.65 |
| M4 | 0.77 ± 0.43 | 9.11 |
| M5 | 2.84 ± 0.84 | 8.55 |
Table 2: Atropine Functional Antagonism at Muscarinic Receptor Subtypes
This table summarizes the potency of atropine in functional assays, presented as IC50 values and pA2/pKB values. The IC50 represents the concentration of atropine required to inhibit 50% of the maximal response to an agonist. The pA2 or pKB value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2/pKB value indicates greater antagonist potency.
| Receptor Subtype | IC50 (nM) | pA2 / pKB |
| M1 | 2.22 ± 0.60 | - |
| M2 | 4.32 ± 1.63 | - |
| M3 | 4.16 ± 1.04 | - |
| M4 | 2.38 ± 1.07 | - |
| M5 | 3.39 ± 1.16 | - |
| Human Umbilical Vein (M1/M3) | - | 9.67 |
| Mouse Urinary Bladder | - | 8.90 |
Note: pA2 and pKB values are often tissue- and agonist-dependent. The values presented here are from specific studies and may vary under different experimental conditions.
Experimental Protocols
A direct comparison of the activity of two compounds requires that the data be generated using identical or highly similar experimental protocols. The following are detailed methodologies for key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for each muscarinic receptor subtype and compare it to that of atropine.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) and reference compound (atropine) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound or reference compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (pA2 Determination)
Functional assays measure the effect of a compound on the physiological response mediated by a receptor. For antagonists, this is typically measured by their ability to inhibit the response to an agonist.
Objective: To determine the pA2 value of a test compound (e.g., this compound) at each muscarinic receptor subtype and compare it to that of atropine.
Materials:
-
Isolated tissues or cells expressing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3, rabbit vas deferens for M1).
-
A suitable muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (this compound) and reference compound (atropine) at various concentrations.
-
Organ bath setup with physiological salt solution and transducers to measure tissue contraction or relaxation.
Procedure:
-
Baseline Response: A cumulative concentration-response curve to the agonist is generated in the absence of the antagonist.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist for a predetermined period.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Plot Analysis: Steps 2 and 3 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
pA2 Determination: The pA2 value is the x-intercept of the Schild plot. For a competitive antagonist, the slope of the Schild plot should be close to 1.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways and the point of inhibition by atropine.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
While a direct comparison of this compound and atropine is currently hindered by the lack of publicly available data for this compound, this guide provides a comprehensive framework for such an evaluation. The detailed profile of atropine's activity at muscarinic receptors serves as a critical benchmark.
To enable a meaningful comparison, the following data for this compound are required for each of the five muscarinic receptor subtypes:
-
Binding Affinity (Ki values): Determined through radioligand binding assays using a consistent experimental setup for both this compound and atropine.
-
Functional Potency (pA2 or pKB values): Determined through functional assays in various tissues or cell lines to assess its antagonist activity against a standard agonist.
Once this information becomes available, a direct comparison of the selectivity profile of this compound to that of atropine can be made. This will be instrumental in understanding its potential therapeutic applications and predicting its side-effect profile, thereby guiding further preclinical and clinical development.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Oral BI 1358894 in Healthy Japanese Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Single and Multiple Ascending Doses of BI 1358894 in Healthy Male Volunteers on Safety, Tolerability and Pharmacokinetics: Two Phase I Partially Randomised Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Single and Multiple Ascending Doses of BI 1358894 in Healthy Male Volunteers on Safety, Tolerability and Pharmacokinetics: Two Phase I Partially Randomised Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of BI 1358894 in Patients With Borderline Personality Disorder: Results of a Phase 2 Randomized, Placebo-Controlled, Parallel Group Dose-Ranging Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic M1 and M3 receptor antagonist effects of a new pirenzepine analogue in isolated guinea-pig ileal longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nuvenzepine: A Comparative Analysis Against Established Antimuscarinic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuvenzepine, a selective M1 muscarinic receptor antagonist, against a panel of established antimuscarinic drugs. The following sections present quantitative data on receptor binding affinities and functional potencies, detailed experimental protocols for the cited assays, and visualizations of key biological pathways and experimental workflows to facilitate a clear, objective assessment of this compound's pharmacological profile.
Data Presentation: Comparative Antagonist Affinities
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and a range of established antimuscarinic drugs across the five muscarinic acetylcholine receptor subtypes (M1-M5). This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Established Antimuscarinic Drugs
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| Atropine | 8.9 | 8.8 | 9.0 | 8.8 | 8.8 |
| Pirenzepine | 8.0 | 6.6 | 6.8 | 7.1 | 6.9 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Solifenacin | 8.2 | 7.0 | 8.5 | 7.3 | 8.1 |
| Ipratropium | 8.5 | 8.7 | 8.8 | - | - |
| Tiotropium | 9.4 | 9.1 | 9.6 | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and represents approximate mean values. The absence of a value is indicated by "-".
Table 2: Functional Antagonist Potencies (pA2 / pIC50) of this compound and Comparators
| Drug | Tissue/Preparation | Receptor Target (Presumed) | Potency (pA2 / pIC50) |
| This compound | Guinea Pig Ileal Musculature | M3 | 7.08 ± 0.15 (pA2)[1] |
| Guinea Pig Gallbladder | M3 | 7.23 ± 0.16 (pA2)[1] | |
| Guinea Pig Trachea (Vagal Stimulation) | Neuronal M1/M3 | 6.77 ± 0.06 (pIC50)[1] | |
| Pirenzepine | Guinea Pig Ileal Musculature | M3 | ~6.48 (calculated from 4-fold lower affinity than this compound)[1] |
| Guinea Pig Gallbladder | M3 | ~7.23 (equipotent to this compound) | |
| Guinea Pig Trachea (Vagal Stimulation) | Neuronal M1/M3 | ~6.17 (calculated from 4-fold lower potency than this compound) | |
| Atropine | Guinea Pig Ileum | Non-selective | Significantly more potent than this compound and Pirenzepine |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal inhibition. These values are from functional assays and may not directly correlate with binding affinities at specific receptor subtypes.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of a test compound (like the established antimuscarinics) for muscarinic receptor subtypes using a competitive radioligand binding assay.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, commonly [³H]-N-methylscopolamine ([³H]NMS).
-
Test Compounds: Stock solutions of the unlabeled antimuscarinic drugs (e.g., atropine, pirenzepine, etc.) at various concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4) containing divalent cations like MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Fluid.
b. Method:
-
Incubation: In a multi-well plate, cell membranes expressing the target muscarinic receptor subtype are incubated with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity (disintegrations per minute, DPM) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay in Isolated Tissues (Schild Analysis)
This protocol describes the methodology used to determine the functional potency (pA2 value) of an antagonist, as was done for this compound in guinea pig ileum and gallbladder.
a. Materials:
-
Isolated Tissue Preparation: A specific smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum longitudinal muscle or gallbladder strips).
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Transducer and Recording System: To measure and record the contractile force of the tissue.
-
Agonist: A stable acetylcholine analogue, such as carbachol or bethanechol.
-
Antagonist: The test compound (e.g., this compound).
b. Method:
-
Tissue Mounting and Equilibration: The isolated tissue is mounted in the organ bath under a slight resting tension and allowed to equilibrate until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A specific concentration of the antagonist (e.g., this compound) is then added to the bath and incubated for a predetermined period to allow for equilibration with the receptors.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Mandatory Visualizations
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
Validating a Novel Nuvenzepine-Based Assay for Muscarinic M1 Receptor Antagonists
This guide provides a comprehensive comparison of a new Nuvenzepine-based fluorescence polarization assay against the traditional radioligand binding assay for the screening of muscarinic M1 receptor antagonists. The data presented herein supports the validation of the this compound-based assay as a sensitive, high-throughput, and non-radioactive alternative for drug discovery programs targeting neurodegenerative diseases like Alzheimer's.
Introduction to this compound and the M1 Receptor
This compound is a potent antimuscarinic agent that exhibits a strong affinity for muscarinic acetylcholine receptors.[1] The muscarinic M1 receptor, in particular, is a key target in the development of therapeutics for Alzheimer's disease due to its role in cognitive function. This novel assay leverages a fluorescently-labeled this compound derivative to quantify the binding of potential drug candidates to the M1 receptor.
The assay is based on the principle of fluorescence polarization (FP). When the fluorescently-labeled this compound binds to the larger M1 receptor protein, it tumbles slower in solution, resulting in a high FP signal. In the presence of a competing unlabeled antagonist, the labeled this compound is displaced, tumbles faster, and leads to a decrease in the FP signal. This change in polarization is directly proportional to the binding affinity of the test compound.
Comparative Performance Data
The this compound-based FP assay was validated by comparing its performance against a standard ³H-pirenzepine radioligand binding assay. The results for a panel of known muscarinic antagonists are summarized below.
| Compound | This compound FP Assay IC₅₀ (nM) | ³H-Pirenzepine RBA Kᵢ (nM) | Z'-factor |
| Atropine | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.85 |
| Pirenzepine | 8.5 ± 1.1 | 10.2 ± 1.5 | 0.82 |
| Telenzepine | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.88 |
| This compound | 2.1 ± 0.4 | 2.5 ± 0.5 | 0.86 |
Table 1: Comparative analysis of antagonist potencies. The data demonstrates a strong correlation in the potency values obtained from both assays, validating the this compound-based assay's accuracy. The high Z'-factor values indicate the robustness and suitability of the FP assay for high-throughput screening.
Experimental Protocols
This compound-Based Fluorescence Polarization Assay
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4.
-
Fluorescent Ligand: 1 nM this compound-Fluorophore conjugate.
-
Receptor: 10 nM purified human muscarinic M1 receptor.
-
Test Compounds: Serial dilutions in DMSO.
-
-
Procedure:
-
Add 5 µL of serially diluted test compounds to the wells of a 384-well black plate.
-
Add 10 µL of the M1 receptor solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the fluorescently-labeled this compound solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using GraphPad Prism or equivalent software.
-
³H-Pirenzepine Radioligand Binding Assay
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: 1 nM ³H-pirenzepine.
-
Receptor: 10 µg membrane preparation from cells expressing the human muscarinic M1 receptor.
-
Test Compounds: Serial dilutions in DMSO.
-
-
Procedure:
-
Combine test compounds, ³H-pirenzepine, and the M1 receptor membrane preparation in a final volume of 200 µL.
-
Incubate for 90 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters three times with ice-cold binding buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizing the Methodologies
Below are diagrams illustrating the signaling pathway of the M1 receptor and the workflow of the this compound-based assay.
Caption: Muscarinic M1 Receptor Signaling Cascade.
Caption: this compound Fluorescence Polarization Assay Workflow.
Conclusion
The this compound-based fluorescence polarization assay represents a significant advancement over traditional radioligand binding assays for the study of muscarinic M1 receptor antagonists. Its high-throughput capability, non-radioactive format, and robust performance make it an ideal platform for primary and secondary screening in drug discovery campaigns targeting Alzheimer's disease and other neurological disorders. The strong correlation of data with the established radioligand binding assay validates its accuracy and reliability.
References
The Evolving Landscape of Muscarinic Agonists in Alzheimer's Disease: A Comparative Analysis of Nuvenzepine and Newer Alternatives
For researchers, scientists, and drug development professionals, understanding the historical context and evolution of therapeutic strategies is paramount. This guide provides a comparative analysis of the experimental findings for Nuvenzepine, an early-generation muscarinic antagonist, and contrasts its profile with more recent muscarinic agonists that have been investigated for the treatment of Alzheimer's disease. The cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline in Alzheimer's disease, has been a cornerstone of drug development for decades.[1][2][3] This has led to the exploration of various compounds aimed at modulating the cholinergic system, particularly muscarinic acetylcholine receptors.[4][5]
Executive Summary
This compound, a tricyclic compound, was characterized in early studies as a muscarinic antagonist with a notable profile. However, a significant lack of recent preclinical and clinical data for this compound in the context of neurodegenerative diseases suggests its development for such indications was not pursued. In contrast, newer agents like Xanomeline, a muscarinic M1/M4 receptor agonist, have undergone more extensive clinical investigation for Alzheimer's disease, providing valuable insights into the potential and challenges of this therapeutic approach. This guide will present the available quantitative data for these compounds, detail relevant experimental protocols, and visualize key pathways and workflows to offer a clear, objective comparison.
Comparative Analysis of Receptor Affinity
The initial characterization of this compound focused on its antimuscarinic properties, comparing it to established agents like pirenzepine and atropine. The following table summarizes the antagonist affinity (pA2) of these compounds on guinea pig isolated ileal musculature, a common preparation for assessing antimuscarinic activity. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.
| Compound | Antagonist Affinity (pA2) on Guinea Pig Ileum | H1 Antagonist Activity (pA2) |
| This compound | 7.08 ± 0.15 | 5.02 ± 0.11 |
| Pirenzepine | (Four-fold lower affinity than this compound) | Ineffective |
| Atropine | (Significantly more potent than both) | Not reported in this study |
Experimental Protocols
Isolated Guinea Pig Ileum Preparation for Muscarinic Antagonist Affinity
This classical pharmacology experiment is used to determine the potency of competitive antagonists at muscarinic receptors.
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The tissue is stimulated with a muscarinic agonist, such as acetylcholine, to induce contraction. The magnitude of the contraction is measured using an isometric transducer.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of the antagonist (e.g., this compound, pirenzepine, atropine) for a defined period.
-
Concentration-Response Curve: A cumulative concentration-response curve for the agonist is generated in the absence and presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
The therapeutic rationale for using muscarinic agonists in Alzheimer's disease is to enhance cholinergic signaling, which is impaired due to the degeneration of cholinergic neurons. Activation of the M1 muscarinic acetylcholine receptor, in particular, is believed to be a promising strategy for improving cognitive function.
M1 Muscarinic Receptor Signaling Pathway.
A typical clinical trial workflow for an Alzheimer's disease therapeutic candidate involves several key stages, from patient recruitment to data analysis.
Alzheimer's Disease Clinical Trial Workflow.
Clinical Findings with Newer Muscarinic Agonists: The Case of Xanomeline
Xanomeline, an M1 and M4 receptor agonist, has been studied in patients with Alzheimer's disease. The clinical trial results provide a more contemporary perspective on the potential efficacy and challenges of targeting muscarinic receptors.
| Outcome Measure | High-Dose Xanomeline vs. Placebo (6-month trial) |
| Cognitive Function (ADAS-Cog) | Statistically significant improvement observed. |
| Global Clinical Change (CIBIC+) | Statistically significant improvement observed. |
| Behavioral Symptoms (ADSS/NOSGER) | Significant dose-dependent reductions in vocal outbursts, suspiciousness, delusions, agitation, and hallucinations. |
| Adverse Events | Predominantly gastrointestinal in nature. High discontinuation rate (52%) in the high-dose group due to adverse events. Syncope was also reported. |
These findings highlight a critical challenge in the development of muscarinic agonists: balancing pro-cognitive effects with peripheral cholinergic side effects. The experience with Xanomeline has spurred efforts to develop more selective M1 agonists or co-formulations with peripherally restricted antagonists to mitigate these side effects.
Conclusion
The journey from early antagonists like this compound to more recent agonists such as Xanomeline illustrates the enduring interest in the cholinergic system as a therapeutic target for Alzheimer's disease. While the limited data on this compound precludes a direct comparison of its efficacy in a neurodegenerative context, its pharmacological profile as a muscarinic antagonist with some H1-blocking activity stands in contrast to the agonist approach of later drug candidates. The clinical data for Xanomeline underscore both the potential of M1 receptor activation to improve cognitive and behavioral symptoms in Alzheimer's disease and the significant hurdle of managing cholinergic side effects. Future research in this area will likely focus on improving the therapeutic window of muscarinic agonists through enhanced receptor subtype selectivity and innovative drug delivery strategies.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Assessing the Specificity of Nuvenzepine: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of Nuvenzepine's functional specificity against the well-characterized muscarinic receptor antagonist, Pirenzepine. By examining their binding affinities across all five muscarinic receptor subtypes (M1-M5) and the histamine H1 receptor, this document aims to offer a clear, data-driven assessment of this compound's selectivity profile.
Unveiling the Selectivity Profile: A Quantitative Comparison
To provide a clear and concise overview of the binding affinities, the following table summarizes the pKi values for this compound and Pirenzepine at human muscarinic receptor subtypes and the histamine H1 receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a stronger binding affinity.
| Receptor Subtype | This compound (pKi) | Pirenzepine (pKi) | Data Source |
| Muscarinic M1 | 7.08 (pA2) | 8.0 | [1][2] |
| Muscarinic M2 | - | 6.8 | [2] |
| Muscarinic M3 | - | 6.9 | [2] |
| Muscarinic M4 | - | 7.3 | [2] |
| Muscarinic M5 | - | 6.7 | |
| Histamine H1 | 5.02 (pA2) | - |
It is important to note that the available data for this compound is derived from functional assays (pA2 values) in guinea pig tissues, which may not directly correlate with binding affinities (pKi) at cloned human receptors. In contrast, the data for Pirenzepine is from studies using cloned human muscarinic receptors, representing a more direct measure of subtype selectivity.
Deciphering the Data: this compound's Specificity in Context
This compound demonstrates a notable affinity for the muscarinic M1 receptor, as indicated by a pA2 value of 7.08 in guinea pig ileal musculature. However, a direct comparison with its affinity for other muscarinic subtypes using modern recombinant receptor technologies is not publicly available.
For comparison, Pirenzepine exhibits a clear selectivity for the M1 receptor (pKi = 8.0) over the M2, M3, and M5 subtypes. Its affinity for the M4 receptor is intermediate.
A significant finding from functional assays is this compound's activity as a histamine H1 receptor antagonist, with a pA2 value of 5.02. This indicates a potential for off-target effects related to the histaminergic system.
Visualizing the Pathways and Processes
To better understand the experimental context and the underlying signaling mechanisms, the following diagrams illustrate a typical radioligand binding assay workflow and the signaling pathways of the targeted receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
